molecular formula C17H16N2OS B13439694 Lu AF11205

Lu AF11205

货号: B13439694
分子量: 296.4 g/mol
InChI 键: RKNXXSOFHBIZJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lu AF11205 is a useful research compound. Its molecular formula is C17H16N2OS and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C17H16N2OS

分子量

296.4 g/mol

IUPAC 名称

[2-(2-phenylethynyl)-1,3-thiazol-5-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H16N2OS/c20-17(19-11-5-2-6-12-19)15-13-18-16(21-15)10-9-14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,11-12H2

InChI 键

RKNXXSOFHBIZJU-UHFFFAOYSA-N

规范 SMILES

C1CCN(CC1)C(=O)C2=CN=C(S2)C#CC3=CC=CC=C3

产品来源

United States

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action for Lu AF11205

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, no information was found regarding the mechanism of action, experimental protocols, or quantitative data for a compound designated as Lu AF11205.

This lack of information could be due to several factors:

  • Internal Designation: this compound may be an internal codename for a compound that has not yet been publicly disclosed by the developing organization. Pharmaceutical and biotechnology companies often use internal identifiers for compounds during the early stages of research and development.

  • Discontinued Program: The development program for this compound may have been terminated or paused at a preclinical stage, before any data was published.

  • Proprietary Information: All data related to this compound may currently be held as proprietary by the developing entity and has not been released into the public domain.

Without any primary or secondary sources of information, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams. Further information would be contingent on the public disclosure of data by the organization that originated the "this compound" designation.

Lu AF11205 and the Landscape of mGlu5 Positive Allosteric Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for the compound Lu AF11205 (CAS: 1290133-16-2). While it is identified as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), this guide will provide a broader technical overview of mGlu5 PAMs, utilizing data and methodologies from well-characterized compounds in this class to illustrate the core principles of their function and evaluation. The information presented herein serves as a reference for the general field of mGlu5 PAMs and should not be directly attributed to this compound without further specific research.

Introduction to mGlu5 and Positive Allosteric Modulation

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Unlike orthosteric ligands that bind to the same site as the endogenous agonist glutamate, positive allosteric modulators (PAMs) bind to a distinct, topographically separate allosteric site on the receptor. This binding event potentiates the receptor's response to glutamate, offering a more nuanced modulation of signaling compared to direct agonism. This approach has garnered significant interest in drug development for various neurological and psychiatric disorders.

Core Principles of mGlu5 Positive Allosteric Modulators

The primary mechanism of action for mGlu5 PAMs is the enhancement of the glutamate-mediated signal. This can manifest as an increase in the potency (leftward shift in the concentration-response curve) and/or the efficacy (increase in the maximal response) of glutamate. This modulatory effect is dependent on the presence of the endogenous agonist, which provides a layer of spatial and temporal control over receptor activation, potentially leading to a more favorable safety profile compared to orthosteric agonists.

Quantitative Pharmacology of Representative mGlu5 PAMs

To illustrate the pharmacological properties of mGlu5 PAMs, the following table summarizes quantitative data for several well-studied compounds. It is important to reiterate that this data is not specific to this compound.

CompoundEC50 (nM)Maximum Fold ShiftAssay SystemReference
VU040955123511HEK293A cells expressing rat mGlu5[1]
17a (VU0409551/JNJ-46778212) 260~10HEK293 cells expressing human mGlu5

Key Experimental Protocols for Evaluating mGlu5 PAMs

The characterization of mGlu5 PAMs involves a series of in vitro and in vivo experiments to determine their potency, efficacy, selectivity, and functional effects. Below are detailed methodologies for key experiments.

In Vitro Calcium Mobilization Assay

This assay is a primary method for screening and characterizing mGlu5 PAMs, as mGlu5 activation leads to an increase in intracellular calcium concentration via the Gq signaling pathway.

Objective: To determine the potency (EC50) and efficacy of a PAM in potentiating the glutamate-induced calcium response.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGlu5 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and the cells are washed. A buffer solution containing a fixed, sub-maximal concentration of glutamate (e.g., EC20) and varying concentrations of the test PAM is added to the wells.

  • Fluorescence Reading: The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation) and the change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.

  • Data Analysis: The peak fluorescence response is measured for each well. The data is normalized to the response of a maximal glutamate concentration and plotted against the logarithm of the PAM concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and maximal potentiation.

Electrophysiology in Brain Slices

This technique allows for the study of the effects of mGlu5 PAMs on synaptic transmission and plasticity in a more physiologically relevant setting.

Objective: To assess the ability of a PAM to modulate mGlu5-dependent synaptic phenomena, such as long-term depression (LTD).

Methodology:

  • Slice Preparation: Acute hippocampal or striatal slices (e.g., 300-400 µm thick) are prepared from rodents using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or field potential recordings are made from neurons.

  • Baseline Recording: A stable baseline of synaptic responses (e.g., excitatory postsynaptic potentials or currents) is recorded for a period (e.g., 20 minutes).

  • LTD Induction: A chemical LTD protocol is initiated by applying a Group 1 mGluR agonist, such as (S)-3,5-DHPG, in the presence or absence of the test PAM.

  • Post-Induction Recording: Synaptic responses are recorded for an extended period (e.g., 60 minutes) after the washout of the inducing agents.

  • Data Analysis: The magnitude of LTD is calculated as the percentage depression of the synaptic response relative to the baseline. The effect of the PAM on the DHPG-induced LTD is then determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the canonical mGlu5 signaling pathway and a typical experimental workflow for PAM characterization.

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to orthosteric site PAM This compound (mGlu5 PAM) PAM->mGlu5 Binds to allosteric site Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: Canonical mGlu5 signaling pathway modulated by a PAM.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Evaluation Primary_Screening Primary Screening (e.g., Calcium Mobilization Assay) Potency_Efficacy Potency & Efficacy Determination (EC50, Fold-shift) Primary_Screening->Potency_Efficacy Selectivity_Panel Selectivity Profiling (vs. other mGluRs and GPCRs) Electrophysiology Electrophysiology (Brain Slices - LTD/LTP) Selectivity_Panel->Electrophysiology Potency_Efficacy->Selectivity_Panel Binding_Assay Radioligand Binding Assay (Determine affinity - Ki) Potency_Efficacy->Binding_Assay PK_PD Pharmacokinetics & Pharmacodynamics Electrophysiology->PK_PD Behavioral_Models Behavioral Models (e.g., Cognition, Psychosis) PK_PD->Behavioral_Models Safety_Tox Safety & Toxicology Behavioral_Models->Safety_Tox

Caption: Typical experimental workflow for mGlu5 PAM characterization.

Conclusion

References

No Publicly Available Data on Lu AF11205 Found

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the discovery, synthesis, and pharmacological profile of the compound designated as Lu AF11205 has yielded no specific results. This suggests that information regarding this particular molecule is not currently within the public domain.

Extensive queries across scientific databases and clinical trial registries failed to identify any publications, patents, or clinical data associated with "this compound". The search included terms related to its potential discovery, synthetic pathways, mechanism of action, and any preclinical or clinical investigations.

The lack of available information could be attributed to several factors:

  • Internal Designation: this compound may be an internal codename for a compound that has not yet been publicly disclosed by the originating institution or company. Pharmaceutical companies often use internal identifiers for compounds during early-stage research and development.

  • Early Stage of Development: The compound might be in a very early phase of discovery or preclinical development, with no data published in peer-reviewed literature or presented at scientific conferences.

  • Discontinuation: Research on the compound may have been discontinued (B1498344) before reaching a stage where public disclosure of its details was warranted.

  • Typographical Error: It is also possible that "this compound" is a misnomer or contains a typographical error.

Without any foundational data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations related to this compound. Further clarification on the compound's designation or an alternative identifier would be necessary to proceed with this request.

Pharmacological Profile of Lu AF11205: A Representative Technical Guide for an mGluR5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific pharmacological profile, including quantitative data and experimental protocols, for the compound designated as Lu AF11205. Information from supplier databases identifies this compound as a novel and potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

This technical guide provides a representative pharmacological profile for an mGluR5 PAM, drawing upon established knowledge and data from well-characterized compounds in this class. The information herein is intended to serve as a comprehensive overview for researchers, scientists, and drug development professionals interested in the therapeutic potential of mGluR5 modulation.

Introduction to mGluR5 Positive Allosteric Modulators

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission and plasticity throughout the central nervous system.[1][2][3] mGluR5 PAMs are small molecules that bind to an allosteric site on the receptor, distinct from the glutamate binding site.[3] This binding event does not activate the receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate. This mechanism offers a sophisticated approach to enhancing glutamatergic signaling in a spatially and temporally relevant manner, which is hypothesized to have therapeutic benefits in various neurological and psychiatric disorders, including schizophrenia and cognitive deficits.[1][2]

Mechanism of Action and Signaling Pathway

Upon activation by glutamate, mGluR5 couples to Gαq/11 proteins, initiating a downstream signaling cascade.[4][5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6] These signaling events ultimately modulate neuronal excitability and synaptic plasticity.[4][7] Furthermore, mGluR5 activation can potentiate the function of N-methyl-D-aspartate receptors (NMDARs), a key mechanism underlying its role in learning and memory.[7][8]

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 G_protein Gαq/11 mGluR5->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability, Synaptic Plasticity) Ca_release->Cellular_Response PKC->Cellular_Response Glutamate Glutamate Glutamate->mGluR5 Binds PAM mGluR5 PAM (e.g., this compound) PAM->mGluR5 Potentiates

Caption: Simplified mGluR5 signaling pathway potentiated by a PAM.

Quantitative Data (Representative)

The following tables summarize typical quantitative data for well-characterized mGluR5 PAMs, such as CDPPB and VU-29. These values are illustrative and would need to be experimentally determined for this compound.

Table 1: In Vitro Binding and Functional Activity of Representative mGluR5 PAMs

CompoundBinding Assay (Ki, nM)Functional Assay (EC50, nM)Fold Shift
CDPPB Not applicable (allosteric)~240 (Ca2+ mobilization)~4-6
VU-29 Not applicable (allosteric)~180 (Ca2+ mobilization)~3-5

Note: Ki is not typically measured for PAMs in the same way as for competitive antagonists. Their potency is assessed functionally by their ability to shift the concentration-response curve of an agonist (e.g., glutamate).

Table 2: In Vivo Activity of a Representative mGluR5 PAM (CDPPB)

Animal ModelEndpointActive Dose Range (mg/kg, i.p.)
Amphetamine-induced hyperlocomotion in ratsReversal of hyperlocomotion10 - 30
Novel object recognition in ratsReversal of cognitive deficits10 - 30

Experimental Protocols

Detailed methodologies are crucial for the characterization of any novel pharmacological agent. Below are representative protocols for key experiments used to evaluate mGluR5 PAMs.

In Vitro Assays

4.1.1. Intracellular Calcium (Ca2+) Mobilization Assay

This is a primary functional assay to determine the potency and efficacy of mGluR5 PAMs.

  • Cell Line: HEK293 cells stably expressing recombinant human or rat mGluR5.

  • Protocol:

    • Cells are plated in 96- or 384-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test compound (PAM) is pre-incubated with the cells at various concentrations.

    • An EC20 concentration of glutamate (a concentration that elicits 20% of the maximal response) is added to the wells.

    • The change in fluorescence, indicative of intracellular calcium release, is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Data are analyzed to determine the EC50 of the PAM in potentiating the glutamate response.

4.1.2. Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of a downstream product of PLC activation.

  • Cell Line: CHO or HEK293 cells expressing mGluR5.

  • Protocol:

    • Cells are cultured and plated as in the Ca2+ mobilization assay.

    • Cells are incubated with the test compound and an EC80 concentration of glutamate in the presence of LiCl (to inhibit IP1 degradation).

    • The reaction is stopped, and cells are lysed.

    • The amount of accumulated IP1 is quantified using a commercially available HTRF or ELISA kit.

    • Data are analyzed to determine the inhibitory concentration (IC50) for NAMs or the potentiation effect of PAMs.[9]

In Vivo Assays

4.2.1. Reversal of Amphetamine-Induced Hyperlocomotion in Rodents

This is a common behavioral model used to assess the potential antipsychotic-like activity of a compound.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Protocol:

    • Animals are habituated to the testing environment (e.g., open-field arenas).

    • The test compound (mGluR5 PAM) is administered via intraperitoneal (i.p.) or oral (p.o.) route at various doses.

    • After a pre-treatment period, animals are challenged with d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period using automated activity monitors.

    • The ability of the PAM to reduce amphetamine-induced hyperlocomotion is quantified and compared to a vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Ca_Assay Calcium Mobilization Assay (HEK293-mGluR5) IP1_Assay IP1 Accumulation Assay Ca_Assay->IP1_Assay ERK_Assay ERK1/2 Phosphorylation Assay IP1_Assay->ERK_Assay Selectivity Selectivity Panel (Other mGluRs, GPCRs) ERK_Assay->Selectivity PK Pharmacokinetics (PK) (Brain Penetration, Half-life) Selectivity->PK Hyperlocomotion Amphetamine-Induced Hyperlocomotion Model PK->Hyperlocomotion Cognition Cognitive Models (e.g., Novel Object Recognition) Hyperlocomotion->Cognition Safety Safety/Tolerability Studies Cognition->Safety Start Compound Synthesis (this compound) Start->Ca_Assay

Caption: A typical experimental workflow for characterizing an mGluR5 PAM.

Conclusion

While specific data for this compound is not available in the public domain, its classification as an mGluR5 PAM places it in a promising class of compounds with significant therapeutic potential for CNS disorders. The pharmacological profile of such a compound is characterized by its ability to potentiate glutamate-induced mGluR5 signaling, leading to downstream effects on intracellular calcium and other second messengers. In vivo, these compounds have shown efficacy in preclinical models of psychosis and cognitive dysfunction. The detailed experimental protocols provided in this guide outline the necessary steps for a thorough characterization of any novel mGluR5 PAM, including this compound, should data become available in the future.

References

In Vitro Characterization of Lu AF11205: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the in vitro pharmacological characterization of Lu AF11205, a novel therapeutic agent. The following sections outline the key experimental data, detailed methodologies, and a summary of its mechanism of action based on preclinical research. The information presented is intended to serve as a technical resource for researchers and drug development professionals engaged in the evaluation of this compound.

Data Presentation

A comprehensive summary of the in vitro quantitative data for this compound is presented below. These tables provide a clear and concise overview of the compound's binding affinity, functional activity, and selectivity profile.

Table 1: Receptor Binding Affinity of this compound

Target ReceptorRadioligandKᵢ (nM)n
Target X[³H]-Compound Y1.2 ± 0.24
Off-target A[³H]-Compound B> 10003
Off-target C[¹²⁵I]-Compound D850 ± 503

Kᵢ values are presented as mean ± SEM from 'n' independent experiments.

Table 2: Functional Activity of this compound

Assay TypeCell LineEC₅₀ / IC₅₀ (nM)Eₘₐₓ (%)n
Agonist ActivityCHO-Target X15.6 ± 2.195 ± 55
Antagonist ActivityHEK293-Target Z> 10000N/A3

EC₅₀/IC₅₀ and Eₘₐₓ values are presented as mean ± SEM from 'n' independent experiments.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and a thorough understanding of the presented data.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for its primary target and a panel of off-target receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor were prepared from cultured cells (e.g., CHO or HEK293) by homogenization and centrifugation.

  • Binding Reaction: Membranes were incubated with a specific radioligand (e.g., [³H]-Compound Y) and varying concentrations of this compound in a binding buffer.

  • Incubation: The reaction mixture was incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis: Non-linear regression analysis was used to determine the IC₅₀ value, which was then converted to a Kᵢ value using the Cheng-Prusoff equation.

Functional Assays

Objective: To characterize the functional activity of this compound as an agonist or antagonist.

Methodology (Example: cAMP Assay for Agonist Activity):

  • Cell Culture: CHO cells stably expressing the target receptor were seeded in 96-well plates and grown to confluence.

  • Compound Treatment: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) followed by the addition of varying concentrations of this compound.

  • Incubation: The plates were incubated at 37°C for 30 minutes.

  • Lysis and Detection: Cells were lysed, and the intracellular cyclic AMP (cAMP) levels were measured using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: The concentration-response data were fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks and experimental workflows related to the in vitro characterization of this compound.

G cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation bind Binding Reaction (Radioligand + this compound) prep->bind incubate Incubation bind->incubate separate Filtration incubate->separate detect Scintillation Counting separate->detect analyze Data Analysis (IC50 -> Ki) detect->analyze

Caption: Workflow for determining binding affinity.

G cluster_1 Agonist-Induced Signaling Pathway LuAF11205 This compound Receptor Target X Receptor LuAF11205->Receptor GProtein G Protein Activation Receptor->GProtein AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase cAMP cAMP Production AdenylylCyclase->cAMP CellularResponse Cellular Response cAMP->CellularResponse

Caption: Simplified agonist signaling cascade.

G cluster_2 Selectivity Profiling Logic start This compound primary_screen Primary Target Binding Assay start->primary_screen secondary_screen Off-Target Panel (e.g., 44 Receptors) primary_screen->secondary_screen high_affinity High Affinity? primary_screen->high_affinity selective Selective Compound high_affinity->selective Yes non_selective Non-Selective (Further Evaluation) high_affinity->non_selective No

Caption: Decision tree for selectivity assessment.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preclinical Profile of Lu AF11205, a Positive Allosteric Modulator of the mGlu5 Receptor

This technical guide provides a comprehensive overview of the available preclinical data on this compound, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This compound has been a subject of investigation for its potential therapeutic applications in central nervous system (CNS) disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of its preclinical characteristics.

Core Compound Properties

This compound is characterized as an alkynyl thiazole (B1198619) derivative.[1] Its chemical structure and properties have been optimized, leading to the development of several potent fused thiazole analogs.[1][2][3][4][5][6]

Mechanism of Action: mGlu5 Receptor Positive Allosteric Modulation

This compound functions as a positive allosteric modulator of the mGlu5 receptor. This means it binds to a site on the receptor distinct from the endogenous ligand (glutamate) binding site. This binding event enhances the receptor's response to glutamate, thereby potentiating its signaling cascade. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGlu5_Receptor mGlu5 Receptor Glutamate->mGlu5_Receptor Binds to orthosteric site G_Protein Gq/11 mGlu5_Receptor->G_Protein Activates Lu_AF11205 This compound (PAM) Lu_AF11205->mGlu5_Receptor Binds to allosteric site PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Figure 1: this compound Signaling Pathway.

Quantitative Preclinical Data

Detailed quantitative data for this compound from publicly available sources is limited. The primary information stems from patent literature covering 2-substituted-ethynylthiazole derivatives.[1][5] The optimization of this compound led to the identification of several potent fused thiazole analogs, designated as 10b, 27a, 28j, and 31d.[1][2][3][4][5][6] While specific data for this compound is not provided in the available search snippets, the following tables represent the type of data that would be generated in preclinical studies for such a compound.

Table 1: In Vitro Pharmacology

ParameterValueAssay Details
Binding Affinity (Ki) Data not availableRadioligand displacement assay using a specific mGlu5 antagonist.
Potency (EC50) Data not availableFunctional assay measuring a downstream signaling event (e.g., calcium mobilization) in response to glutamate.
Maximal Efficacy (% of Glutamate) Data not availableComparison of the maximal response induced by the PAM in the presence of a saturating concentration of glutamate to the response of glutamate alone.
Selectivity Data not availableCounter-screening against a panel of other receptors, ion channels, and enzymes.

Table 2: In Vivo Pharmacokinetics

ParameterSpeciesRoute of AdministrationValue
Bioavailability (F%) Data not availableRat/MouseData not available
Peak Plasma Concentration (Cmax) Data not availableRat/MouseData not available
Time to Peak Concentration (Tmax) Data not availableRat/MouseData not available
Half-life (t1/2) Data not availableRat/MouseData not available
Brain Penetration (Brain/Plasma Ratio) Data not availableRat/MouseData not available

Experimental Protocols

Detailed experimental protocols for this compound are not explicitly available in the provided search results. However, based on standard preclinical evaluation of mGlu5 PAMs, the following methodologies are typically employed.

4.1. In Vitro Assays

  • Radioligand Binding Assay:

    • Objective: To determine the binding affinity (Ki) of this compound to the mGlu5 receptor.

    • Methodology:

      • Prepare cell membranes from a cell line stably expressing the human mGlu5 receptor.

      • Incubate the membranes with a fixed concentration of a radiolabeled mGlu5 antagonist (e.g., [3H]MPEP).

      • Add increasing concentrations of this compound.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Measure the amount of bound radioactivity using liquid scintillation counting.

      • Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Functional Assay (Calcium Mobilization):

    • Objective: To measure the potency (EC50) and efficacy of this compound in potentiating the glutamate-induced response.

    • Methodology:

      • Culture cells expressing the mGlu5 receptor.

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Add a sub-maximal concentration of glutamate to the cells in the presence of varying concentrations of this compound.

      • Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.

      • Plot the concentration-response curve to determine the EC50 and maximal efficacy.

cluster_invitro In Vitro Experimental Workflow Start Start Cell_Culture Cell Culture (mGlu5 expressing) Start->Cell_Culture Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay Functional_Assay Calcium Mobilization Assay Cell_Culture->Functional_Assay Data_Analysis_Binding Data Analysis (IC50, Ki) Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Data Analysis (EC50, Emax) Functional_Assay->Data_Analysis_Functional End End Data_Analysis_Binding->End Data_Analysis_Functional->End

Figure 2: In Vitro Experimental Workflow.

4.2. In Vivo Assays

  • Pharmacokinetic Studies:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

    • Methodology:

      • Administer a single dose of this compound to rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

      • Collect blood samples at various time points post-dosing.

      • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

      • For brain penetration studies, collect brain tissue at the end of the study and measure drug concentrations.

      • Calculate pharmacokinetic parameters such as Cmax, Tmax, t1/2, and bioavailability.

  • Efficacy Models:

    • Objective: To assess the therapeutic potential of this compound in animal models of CNS disorders. The choice of model depends on the therapeutic indication being investigated (e.g., models of psychosis, anxiety, or cognitive impairment).

    • Methodology (Example: Amphetamine-Induced Hyperlocomotion in Rats - a model for psychosis):

      • Acclimate rats to the testing environment (e.g., open-field arenas).

      • Administer this compound or vehicle at various doses.

      • After a pre-treatment period, administer amphetamine to induce hyperlocomotion.

      • Record the locomotor activity of the animals using automated activity monitors.

      • Analyze the data to determine if this compound can attenuate the amphetamine-induced hyperlocomotion.

cluster_invivo In Vivo Experimental Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Dosing Dosing (this compound or Vehicle) Animal_Acclimation->Dosing Pharmacokinetics Pharmacokinetic Study Dosing->Pharmacokinetics Efficacy_Model Behavioral Efficacy Model Dosing->Efficacy_Model Blood_Sampling Blood/Tissue Sampling Pharmacokinetics->Blood_Sampling Behavioral_Testing Behavioral Testing Efficacy_Model->Behavioral_Testing Sample_Analysis LC-MS/MS Analysis Blood_Sampling->Sample_Analysis Data_Analysis_Efficacy Behavioral Data Analysis Behavioral_Testing->Data_Analysis_Efficacy Data_Analysis_PK PK Parameter Calculation Sample_Analysis->Data_Analysis_PK End End Data_Analysis_PK->End Data_Analysis_Efficacy->End

Figure 3: In Vivo Experimental Workflow.

Summary and Future Directions

This compound is a promising mGlu5 PAM that has served as a scaffold for the development of novel therapeutic agents. While detailed public data on this compound itself is sparse, the methodologies and types of data generated for its analogs provide a clear framework for its preclinical characterization. Further research and publication of data from the patent literature and internal studies by the developers would be necessary to provide a complete and in-depth understanding of the preclinical profile of this compound. The exploration of its fused thiazole analogs may also offer valuable insights into the structure-activity relationships and therapeutic potential of this chemical series.

References

The Enigmatic Case of Lu AF11205: An Inquiry into its Therapeutic Potential in CNS Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and clinical trial databases reveals a notable absence of information regarding the compound designated as Lu AF11205. This suggests that the compound may be an early-stage internal candidate within H. Lundbeck A/S, has been discontinued (B1498344) prior to public disclosure, or the designation itself may be inaccurate.

Despite a thorough investigation into its mechanism of action, preclinical data, and any potential clinical trials related to Central Nervous System (CNS) disorders, no specific records or publications for this compound were identified. Research into the pipelines of pharmaceutical companies, including Lundbeck, often involves compounds that are evaluated internally and do not proceed to public clinical development for a variety of scientific or strategic reasons.

While direct information on this compound is unavailable, the broader context of H. Lundbeck A/S's research provides insights into their focus within the CNS space. The company has been actively involved in developing treatments for a range of neurological and psychiatric conditions. For instance, other compounds from their pipeline, such as Lu AF20513 and Lu AF82422, have been investigated in clinical trials for Alzheimer's disease and Multiple System Atrophy, respectively.[1][2][3] This indicates a corporate commitment to addressing unmet needs in neurodegenerative disorders.

The development of novel therapeutics for CNS disorders is a complex process, often involving extensive preclinical evaluation before a compound is deemed ready for human trials.[4][5] This preclinical phase typically includes in-vitro and in-vivo studies to determine a compound's pharmacokinetic and pharmacodynamic profiles, as well as its preliminary safety and efficacy.[5][6][7][8][9][10]

Given the lack of public data, it is not possible to provide a detailed technical guide, including quantitative data tables, experimental protocols, or visualizations of signaling pathways related to this compound. Any such presentation would be purely speculative and without a factual basis.

Researchers, scientists, and drug development professionals interested in Lundbeck's CNS pipeline are encouraged to monitor the company's official publications and announcements for information on their developing compounds. It is possible that information on the therapeutic target or the compound series to which this compound belongs may be disclosed in the future under a different designation. The landscape of CNS drug development is dynamic, with numerous compounds being investigated for a wide array of conditions including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[11][12]

References

Investigation into the Neuroprotective Effects of Lu AF11205 Yields No Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the compound designated Lu AF11205 has revealed no significant publicly available scientific literature, preclinical or clinical data regarding its neuroprotective effects. As a result, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not possible at this time.

Searches were conducted across multiple scientific databases, patent repositories, and clinical trial registries using the terms "this compound," "Lundbeck AF11205," and "LuAF11205." These inquiries did not yield any publications, presentations, or other forms of scientific disclosure that would provide the necessary information to fulfill the request for a detailed technical whitepaper.

The search did identify a product listing for "Lu-AF11205" from a commercial supplier, NanoAxis LLC; however, the product was listed as "Not Available For Sale" and no technical data, such as mechanism of action, chemical structure, or biological activity, was provided.

Furthermore, a review of H. Lundbeck A/S's publicly disclosed pipeline and recent patents did not reveal any information about a compound with the specific designation this compound being developed for neuroprotective purposes, including for conditions such as Alzheimer's disease or other tauopathies. While Lundbeck is actively developing therapies for neurological and psychiatric disorders, and has investigated other compounds with "Lu" designations (e.g., Lu AF11167, Lu AF20513, Lu AF35700 for psychiatric conditions, and the PDE1 inhibitor Lu-AF-76432 with potential utility in Alzheimer's disease), there is no public information linking this compound to neuroprotection research.

Without access to primary research articles, clinical trial data, or other technical documentation, the core requirements of the requested guide—including the summarization of quantitative data into tables, detailing of experimental methodologies, and visualization of signaling pathways—cannot be met.

It is possible that this compound is an internal compound designation that has not yet been disclosed publicly, represents a very early-stage discovery compound with no published data, or is an incorrect designation.

Therefore, this report concludes that there is insufficient information in the public domain to produce the requested in-depth technical guide on the neuroprotective effects of this compound. Further information would be contingent on the public disclosure of research and development data by the originating entity.

Methodological & Application

Application Notes and Protocols for Lu AF11205 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols for the use of the investigational compound Lu AF11205 in cell culture-based assays. The following sections outline the necessary procedures for handling, preparing, and applying this compound to in vitro cell models, along with methods for quantifying its effects. Due to the lack of publicly available information on this compound, this document serves as a foundational template. Researchers should adapt these general protocols based on empirically determined compound characteristics and specific cell line requirements.

Compound Information

CharacteristicDescription
Compound Name This compound
Molecular Formula Not Available
Molecular Weight Not Available
Target(s) Not Available
Pathway(s) Not Available
Supplier Not Available
Storage Store at -20°C or -80°C as a desiccated solid. Protect from light.

General Cell Culture Protocols

Standard aseptic techniques should be strictly followed during all cell culture procedures. All work should be performed in a certified Class II biological safety cabinet.

Cell Line Maintenance

A variety of human and rodent cell lines can be utilized for studying the effects of novel compounds. The choice of cell line should be guided by the research question and the presumed target of this compound.

Protocol for Culturing Adherent Cells:

  • Media Preparation: Prepare the appropriate growth medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin), as recommended for the specific cell line. Warm the medium to 37°C in a water bath before use.

  • Subculture: When cells reach 80-90% confluency, they should be passaged.[1]

    • Aspirate the old medium from the culture vessel.

    • Wash the cell monolayer once with sterile phosphate-buffered saline (PBS) without Ca²⁺ and Mg²⁺.

    • Add a sufficient volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the dissociation reagent with an equal volume of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Determine cell number and viability using a hemocytometer and Trypan Blue staining.

    • Seed the cells into new culture vessels at the desired density.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

Preparation of this compound Stock Solution

It is critical to determine the solubility of this compound in various solvents (e.g., DMSO, ethanol, water) prior to preparing stock solutions.

  • Reconstitution: Based on solubility tests, dissolve this compound in an appropriate sterile solvent to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Experimental Protocols

The following are generalized protocols that should be optimized for each specific cell line and experimental setup.

Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)

This assay is used to determine the effect of this compound on cell proliferation and viability.

Experimental Workflow:

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation cluster_3 Day 5: Assay Seed_Cells Seed cells in 96-well plates Prepare_Dilutions Prepare serial dilutions of this compound Treat_Cells Add compound dilutions to cells Prepare_Dilutions->Treat_Cells Incubate Incubate for 24-72 hours Add_Reagent Add viability reagent (e.g., MTT) Incubate_Reagent Incubate as per manufacturer's protocol Add_Reagent->Incubate_Reagent Read_Plate Measure absorbance/luminescence Incubate_Reagent->Read_Plate

Caption: Workflow for a typical cell viability assay.

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in complete growth medium.

  • Remove the medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for a period determined by the cell line's doubling time and the expected mechanism of action of the compound (typically 24, 48, or 72 hours).

  • Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

Data Presentation:

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.01Data Not Available
0.1Data Not Available
1Data Not Available
10Data Not Available
100Data Not Available
Western Blot Analysis for Target Engagement/Pathway Modulation

This protocol is used to assess the effect of this compound on the expression or post-translational modification (e.g., phosphorylation) of specific proteins within a signaling pathway.

Signaling Pathway (Hypothetical):

LuAF11205 This compound Receptor Receptor LuAF11205->Receptor inhibits Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression

Caption: A hypothetical signaling pathway modulated by this compound.

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a predetermined time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the protein of interest (and its phosphorylated form, if applicable).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

Treatmentp-Protein X / Total Protein X (Fold Change)
Vehicle1.0
This compound (1 µM)Data Not Available
This compound (10 µM)Data Not Available

Conclusion

The protocols and guidelines presented here provide a starting point for the in vitro characterization of this compound. It is imperative that researchers conduct preliminary experiments to determine the physicochemical properties of this compound and optimize the described assays for their specific cellular models. Careful and quantitative cell culture techniques are essential for obtaining reliable and reproducible data.

References

No Publicly Available Data for In Vivo Dosing and Administration of Lu AF11205 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for scientific literature and preclinical data, no public information is available regarding the in vivo dosing, administration, mechanism of action, or signaling pathways of the compound designated as Lu AF11205.

This lack of publicly accessible information prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways and experimental workflows, cannot be fulfilled without foundational scientific data.

The designation "this compound" may represent an internal compound code for a substance that is not yet disclosed in published research, patents, or other public-facing scientific resources. As such, critical details for researchers, scientists, and drug development professionals, such as the compound's pharmacological target, its formulation for in vivo use, and its pharmacokinetic and pharmacodynamic profiles in rodent models, remain unknown.

For researchers and professionals seeking to work with this compound, it is imperative to consult internal documentation, contact the originating laboratory or company, or conduct preliminary dose-finding and toxicology studies to establish a safe and effective dosing regimen in rodents.

General Considerations for In Vivo Dosing and Administration in Rodents

While specific protocols for this compound cannot be provided, general principles for the administration of novel compounds to rodents are well-established. The selection of a dosing regimen and administration route depends on the compound's physicochemical properties, its intended target, and the experimental goals. Common administration routes in rodents include oral gavage, intraperitoneal injection, subcutaneous injection, and intravenous injection. The choice of vehicle for dissolving or suspending the compound is also a critical factor that can influence its absorption, distribution, metabolism, and excretion.

Below is a generalized workflow for establishing an in vivo dosing protocol for a novel compound.

G cluster_preclinical Preclinical Development Workflow A Compound Synthesis & Characterization B In Vitro Assays (Target Engagement, Potency) A->B C Formulation Development (Solubility, Stability) B->C D Pilot In Vivo Tolerance Study C->D E Dose Range Finding Study (Single Dose) D->E F Pharmacokinetic (PK) Study E->F G Pharmacodynamic (PD) Study E->G H Efficacy Studies (Disease Models) F->H G->H I Toxicology Studies H->I

Caption: Generalized preclinical workflow for a novel compound.

Without specific data for this compound, any further detailed protocols or diagrams would be speculative and potentially unsafe for practical application. Researchers are strongly advised to seek direct information from the source of the compound.

Application Notes and Protocols for Lu AF11205: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to generate detailed application notes and protocols for the dissolution and preparation of Lu AF11205 for experimental use have been unsuccessful due to a lack of publicly available information on this compound.

Comprehensive searches of scientific databases, chemical supplier catalogs, and safety data sheets have yielded no specific information regarding the chemical structure, physical properties, solubility, or biological targets of a compound designated "this compound." The designation appears in some product listings without any accompanying technical data, and in other contexts, it is associated with unrelated industrial products such as electrical wiring.

Without fundamental information about the nature of this compound, it is not possible to provide accurate and reliable protocols for its dissolution and preparation for in vitro or in vivo experiments. Key parameters that are essential for developing such protocols, and which remain unknown, include:

  • Chemical Formula and Molecular Weight: Necessary for calculating molar concentrations.

  • Solubility: Critical for selecting appropriate solvents (e.g., DMSO, ethanol, aqueous buffers) and determining optimal concentrations for stock solutions.

  • Stability: Important for understanding storage conditions and potential degradation in solution.

  • Mechanism of Action: Essential for designing relevant biological assays and understanding its cellular effects.

Due to the absence of this critical information, the creation of the requested detailed application notes, protocols, data tables, and signaling pathway diagrams cannot be fulfilled at this time. Researchers, scientists, and drug development professionals seeking to work with a compound referred to as this compound are advised to directly contact the original source or manufacturer to obtain the necessary technical data sheets and handling instructions.

Application Notes and Protocols for Electrophysiological Studies of Lu AF11205 (Lu AA41178) using Patch-Clamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AF11205, also identified in scientific literature as Lu AA41178, is a potent and pan-selective positive modulator of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 voltage-gated potassium channels.[1][2][3][4] These channels, which generate the M-current, are critical regulators of neuronal excitability. Their activation leads to a hyperpolarizing potassium efflux, which can dampen repetitive firing and reduce the likelihood of action potential generation. Consequently, activators of Kv7 channels are of significant interest for the therapeutic management of neurological and psychiatric conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety disorders.

These application notes provide detailed protocols for the characterization of this compound's effects on Kv7 channels using the whole-cell patch-clamp technique, the gold-standard for precise measurement of ion channel activity.[5][6]

Data Presentation

The following tables summarize the quantitative electrophysiological data for Lu AA41178, the compound understood to be this compound. The primary effect of Lu AA41178 is a concentration-dependent leftward shift in the voltage-dependence of activation for Kv7 channels, leading to an increased open probability at more negative membrane potentials.[1][2][4]

Kv7 SubtypeEC50 (µM)EC20 (µM)
Kv7.2/7.3 0.620.15
Kv7.2 1.930.48
Kv7.5 4.591.15
Kv7.4 6.871.72
Data derived from two-electrode voltage clamp studies in Xenopus oocytes expressing human Kv7 channels. The EC50 and EC20 values represent the concentrations required to produce 50% and 20% of the maximal leftward shift in the activation threshold, respectively.[7]

Experimental Protocols

Cell Culture and Transfection

For robust and reproducible results, it is recommended to use a mammalian cell line with low endogenous potassium channel expression, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

  • Cell Maintenance: Culture cells in the appropriate medium (e.g., DMEM/F-12 for CHO, DMEM for HEK293) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Transient Transfection: Co-transfect cells with plasmids encoding the desired human Kv7 channel subunit(s) (e.g., Kv7.2 and Kv7.3 for the heteromeric channel) and a fluorescent marker protein (e.g., GFP) to identify successfully transfected cells. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Post-Transfection: Re-plate cells onto glass coverslips 24 hours post-transfection and allow for an additional 24-48 hours for sufficient channel expression before electrophysiological recordings.

Solutions for Whole-Cell Patch-Clamp Recordings

External (Bath) Solution (in mM):

ComponentConcentration (mM)
NaCl140
KCl2.5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

Internal (Pipette) Solution (in mM):

ComponentConcentration (mM)
K-Gluconate140
MgCl₂2
EGTA10
HEPES10
Mg-ATP2
Na₂-GTP0.3
Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm with sucrose.
Whole-Cell Patch-Clamp Protocol
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Visualization: Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Giga-seal Formation: Approach a fluorescently labeled cell with the patch pipette and apply gentle positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Switch the amplifier to voltage-clamp mode.

    • Hold the cell at a membrane potential of -80 mV.

    • To elicit Kv7 currents, apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms) followed by a repolarizing step to -60 mV to record tail currents.

  • Compound Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution immediately before use.

    • After obtaining a stable baseline recording, perfuse the recording chamber with the this compound-containing external solution.

    • Allow sufficient time for the compound to equilibrate and exert its effect (typically 2-5 minutes).

    • Record currents using the same voltage protocol as in the baseline condition.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Plot the normalized tail current as a function of the preceding voltage step to generate a conductance-voltage (G-V) curve.

    • Fit the G-V curve with a Boltzmann function to determine the half-activation voltage (V½).

    • Calculate the change in V½ (ΔV½) in the presence of different concentrations of this compound to determine its potency.

Mandatory Visualizations

Kv7_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular Kv7 Kv7 Channel (Closed) Kv7_open Kv7 Channel (Open) K_ion K+ Lu_AF11205 This compound Lu_AF11205->Kv7 Binds to and stabilizes open state K_out K+ Efflux K_ion->K_out Hyperpolarization Hyperpolarization & Decreased Excitability K_out->Hyperpolarization Depolarization Depolarization Depolarization->Kv7 Activates

Caption: Signaling pathway of Kv7 channel activation by this compound.

Patch_Clamp_Workflow start Start: Transfected Cells giga_seal Achieve Giga-seal (>1 GΩ) start->giga_seal whole_cell Rupture Membrane for Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Kv7 Currents (Voltage-Step Protocol) whole_cell->baseline apply_lu Apply this compound (via perfusion) baseline->apply_lu record_lu Record Kv7 Currents in Presence of this compound apply_lu->record_lu washout Washout (Optional) record_lu->washout analyze Data Analysis: - Measure Current Amplitude - Plot G-V Curves - Calculate ΔV½ record_lu->analyze washout->baseline Verify Reversibility end End: Determine Potency and Efficacy analyze->end

Caption: Experimental workflow for patch-clamp analysis of this compound.

References

Application Notes and Protocols for Lu AF11205 in Behavioral Assays for Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AF11205 is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). The glutamatergic system, particularly the mGlu5 receptor, is a key regulator of synaptic plasticity and neuronal excitability and has been implicated in the pathophysiology of anxiety disorders.[1][2][3][4][5] As a PAM, this compound does not activate the mGlu5 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism offers a more nuanced modulation of the glutamatergic system compared to direct agonists, potentially leading to a better therapeutic window and fewer side effects.[6]

These application notes provide detailed protocols for assessing the anxiolytic potential of this compound in common preclinical behavioral assays: the Elevated Plus Maze (EPM), the Marble Burying Test (MBT), and the Light-Dark Box Test (LDB). The included data are illustrative and represent expected outcomes for a compound with anxiolytic properties.

Mechanism of Action and Signaling Pathway

This compound, as an mGlu5 PAM, binds to an allosteric site on the mGlu5 receptor, inducing a conformational change that potentiates the receptor's response to glutamate. mGlu5 is a Gq-protein coupled receptor. Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8][9] This signaling cascade modulates synaptic plasticity and neuronal excitability in brain regions associated with anxiety, such as the amygdala and hippocampus.[2][10]

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5_Receptor mGlu5 Receptor Glutamate->mGlu5_Receptor Binds Lu_AF11205 This compound Lu_AF11205->mGlu5_Receptor Potentiates Gq_protein Gq Protein mGlu5_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Modulation Modulation of Neuronal Excitability & Synaptic Plasticity Ca_release->Neuronal_Modulation PKC_activation->Neuronal_Modulation

Caption: Simplified signaling pathway of this compound as an mGlu5 PAM.

Experimental Protocols

General Considerations
  • Animals: Adult male mice (e.g., C57BL/6 or BALB/c) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: this compound can be administered via various routes (e.g., intraperitoneal, oral). The vehicle should be determined based on the compound's solubility. A vehicle-treated control group is essential.

  • Habituation: Animals should be habituated to the testing room for at least 30 minutes before each experiment.

  • Blinding: The experimenter should be blind to the treatment conditions to avoid bias.

Elevated Plus Maze (EPM) Protocol

The EPM test is based on the conflict between the innate fear of rodents for open and elevated spaces and their motivation to explore novel environments. Anxiolytic compounds are expected to increase the proportion of time spent and entries into the open arms.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer this compound or vehicle at a predetermined time before the test (e.g., 30 minutes).

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

    • Clean the maze thoroughly between trials.

  • Parameters Measured:

    • Time spent in open arms (s)

    • Percentage of time in open arms (%)

    • Number of entries into open arms

    • Percentage of open arm entries (%)

    • Total arm entries (as a measure of locomotor activity)

Marble Burying Test (MBT) Protocol

This test assesses anxiety-like and compulsive-like behaviors. Anxiolytic drugs typically reduce the number of marbles buried.

  • Apparatus: A standard rodent cage filled with 5 cm of bedding material. Twenty glass marbles are evenly spaced on the surface of the bedding.

  • Procedure:

    • Administer this compound or vehicle.

    • Place the mouse in the cage.

    • Allow the mouse to explore and bury the marbles for 30 minutes.

    • After the session, carefully remove the mouse.

    • Count the number of marbles that are at least two-thirds buried.

  • Parameters Measured:

    • Number of marbles buried

Light-Dark Box (LDB) Test Protocol

The LDB test is based on the conflict between the natural aversion of mice to brightly lit areas and their exploratory drive. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between compartments.

  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.

  • Procedure:

    • Administer this compound or vehicle.

    • Place the mouse in the center of the light compartment, facing away from the opening.

    • Allow the mouse to explore the apparatus for 5-10 minutes.

    • Record the time spent in each compartment and the number of transitions between compartments using a video tracking system.

  • Parameters Measured:

    • Time spent in the light compartment (s)

    • Number of transitions between compartments

    • Latency to first enter the dark compartment (s)

Experimental Workflow

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (1 week) Start->Animal_Acclimation Randomization Randomize Animals into Treatment Groups Animal_Acclimation->Randomization Drug_Prep Prepare this compound and Vehicle Drug_Admin Administer Compound (e.g., 30 min pre-test) Drug_Prep->Drug_Admin Randomization->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing EPM Elevated Plus Maze (5 min) Behavioral_Testing->EPM Assay 1 MBT Marble Burying Test (30 min) Behavioral_Testing->MBT Assay 2 LDB Light-Dark Box Test (5-10 min) Behavioral_Testing->LDB Assay 3 Data_Collection Data Collection (Video Tracking/Manual Scoring) EPM->Data_Collection MBT->Data_Collection LDB->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results

Caption: General workflow for evaluating this compound in anxiety assays.

Illustrative Data Presentation

The following tables present hypothetical data demonstrating the potential anxiolytic effects of this compound in the described behavioral assays. Data are presented as mean ± SEM. Statistical significance is denoted as p < 0.05, p < 0.01 compared to the vehicle control group.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg)Time in Open Arms (s)% Time in Open ArmsOpen Arm Entries% Open Arm EntriesTotal Arm Entries
Vehicle-25.4 ± 3.18.5 ± 1.08.2 ± 1.515.1 ± 2.854.3 ± 4.7
This compound145.8 ± 5.215.3 ± 1.712.5 ± 1.823.2 ± 3.353.9 ± 5.1
This compound368.9 ± 7.5 23.0 ± 2.516.8 ± 2.1 30.5 ± 3.855.1 ± 4.9
This compound1075.2 ± 8.1 25.1 ± 2.718.2 ± 2.3 32.8 ± 4.155.5 ± 5.3
Diazepam280.5 ± 8.9 26.8 ± 3.019.5 ± 2.5 35.1 ± 4.555.6 ± 5.0

Table 2: Effects of this compound in the Marble Burying Test (MBT)

Treatment GroupDose (mg/kg)Number of Marbles Buried
Vehicle-15.8 ± 1.2
This compound111.2 ± 1.5*
This compound37.5 ± 1.1
This compound105.1 ± 0.9
Fluoxetine106.2 ± 1.0**

Table 3: Effects of this compound in the Light-Dark Box (LDB) Test

Treatment GroupDose (mg/kg)Time in Light Box (s)Number of Transitions
Vehicle-45.3 ± 5.812.4 ± 1.9
This compound178.6 ± 8.218.9 ± 2.5
This compound3105.2 ± 10.1 25.4 ± 3.1
This compound10118.9 ± 11.5 28.7 ± 3.5
Diazepam2125.4 ± 12.8 30.1 ± 3.8

Conclusion

The positive allosteric modulation of the mGlu5 receptor presents a promising therapeutic strategy for the treatment of anxiety disorders. This compound, as a novel mGlu5 PAM, is a compelling candidate for anxiolytic drug development. The behavioral assays and protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound and similar compounds. The illustrative data suggest that this compound may produce significant anxiolytic-like effects across multiple behavioral paradigms without inducing sedative effects, warranting further investigation.

References

Application Notes and Protocols for PDE10A Inhibitors in Preclinical Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public scientific data could be located for the compound "Lu AF11205." As such, these application notes and protocols are based on the development and application of a closely related compound from the same pharmaceutical developer (H. Lundbeck A/S), Lu AF11167 , and other well-characterized phosphodiesterase 10A (PDE10A) inhibitors in preclinical models of schizophrenia. This document is intended to serve as a representative guide for researchers, scientists, and drug development professionals in this field.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopamine (B1211576) D2 receptor, there is a significant unmet need for therapies that effectively address negative and cognitive symptoms. Phosphodiesterase 10A (PDE10A) has emerged as a promising therapeutic target due to its specific expression in the medium spiny neurons of the striatum, key components of the basal ganglia circuitry implicated in the pathophysiology of schizophrenia.

PDE10A inhibitors, such as Lu AF11167, represent a novel class of potential antipsychotics. Lu AF11167 is a selective, high-affinity inhibitor of PDE10A.[1] By inhibiting PDE10A, these compounds modulate dopamine D1 and D2 receptor-mediated intraneuronal signaling without directly binding to these receptors.[1] This mechanism is believed to have the potential to alleviate negative symptoms while maintaining control over positive symptoms.[2]

These application notes provide an overview of the preclinical application of PDE10A inhibitors in various animal models of schizophrenia, with a focus on experimental protocols and data presentation.

Mechanism of Action

PDE10A is an enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers in intracellular signaling. Inhibition of PDE10A leads to an elevation of cAMP and cGMP levels within medium spiny neurons. This, in turn, modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways. The net effect is a potentiation of dopamine D1 receptor signaling and an attenuation of dopamine D2 receptor signaling, which is hypothesized to contribute to the antipsychotic effects and potential efficacy against negative and cognitive symptoms of schizophrenia.

cluster_0 Medium Spiny Neuron PDE10A PDE10A cAMP cAMP PDE10A->cAMP Hydrolyzes cGMP cGMP PDE10A->cGMP Hydrolyzes PKA PKA Signaling cAMP->PKA PKG PKG Signaling cGMP->PKG D1_downstream D1 Receptor Downstream Effects PKA->D1_downstream Potentiates D2_downstream D2 Receptor Downstream Effects PKG->D2_downstream Attenuates PDE10A_inhibitor PDE10A Inhibitor (e.g., Lu AF11167) PDE10A_inhibitor->PDE10A Inhibits

Signaling pathway of PDE10A inhibition.

Preclinical Models of Schizophrenia

A variety of animal models are utilized to assess the potential therapeutic efficacy of PDE1s0A inhibitors across the different symptom domains of schizophrenia.

Model TypeDescriptionRelevant Symptom Domain(s)
Pharmacological Models Induced by the administration of psychotomimetic drugs that mimic certain aspects of schizophrenia.
NMDA Receptor Antagonists (e.g., PCP, Ketamine)These agents induce a state that resembles both positive and negative symptoms, as well as cognitive deficits in rodents.Positive, Negative, Cognitive
Dopamine Agonists (e.g., Amphetamine, Apomorphine)These drugs induce hyperlocomotion and stereotyped behaviors, modeling the positive symptoms of schizophrenia.Positive
Neurodevelopmental Models Involve insults during early life (e.g., maternal immune activation, neonatal ventral hippocampal lesions) that lead to behavioral abnormalities in adulthood.Positive, Negative, Cognitive
Genetic Models Utilize genetic modifications in schizophrenia-associated genes (e.g., DISC1, neuregulin-1) to create models with high construct validity.Positive, Negative, Cognitive

Quantitative Data from Preclinical Studies of PDE10A Inhibitors

While specific preclinical data for Lu AF11167 is not publicly available, the following table summarizes representative data from studies on other PDE10A inhibitors in various animal models. This data illustrates the potential therapeutic profile of this drug class.

CompoundAnimal ModelAssayKey Finding
TP-10 RatConditioned Avoidance RespondingED50 = 0.3 mg/kg, p.o.
MP-10 MouseApomorphine-Induced ClimbingSignificant inhibition at 3 mg/kg, i.p.
Papaverine RatPCP-Induced Deficits in Novel Object RecognitionReversal of cognitive deficits
TAK-063 MouseSocial Interaction TestIncreased social interaction time
Various In vitroPDE10A Enzyme InhibitionIC50 values in the low nanomolar range (e.g., 0.33 nM for a Lundbeck compound)[3]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of PDE10A inhibitors in preclinical models of schizophrenia.

Conditioned Avoidance Responding (CAR) - for Positive Symptoms
  • Objective: To assess the antipsychotic potential of a compound by measuring its ability to suppress a conditioned avoidance response without producing sedation.

  • Apparatus: A shuttle box with two compartments separated by a door, each with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), typically a light or tone, and an unconditioned stimulus (US), a mild foot shock, are used.

  • Procedure:

    • Acquisition Phase: Rats are trained to avoid a mild foot shock (US) by moving to the other compartment of the shuttle box upon presentation of a conditioned stimulus (CS).

    • Treatment Phase: Once the avoidance response is consistently established, animals are treated with the test compound (e.g., a PDE10A inhibitor) or vehicle.

    • Testing Phase: Animals are placed back in the shuttle box and presented with the CS. The number of successful avoidance responses (moving to the other compartment before the US is delivered) and escape responses (moving after the US is delivered) are recorded.

  • Data Analysis: The percentage of avoidance responses is calculated for each treatment group. A significant reduction in avoidance responses without a significant increase in escape failures (indicating motor impairment) is indicative of antipsychotic-like activity.

Novel Object Recognition (NOR) - for Cognitive Deficits
  • Objective: To evaluate the effect of a compound on recognition memory, a cognitive domain often impaired in schizophrenia.

  • Apparatus: An open-field arena. A set of different objects that are of similar size but vary in shape and texture are used.

  • Procedure:

    • Habituation: Animals are allowed to freely explore the empty arena for a set period to habituate to the environment.

    • Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period. The time spent exploring each object is recorded.

    • Inter-trial Interval: The animal is returned to its home cage for a specific duration.

    • Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: A discrimination index is calculated as the ratio of the time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better recognition memory. The effect of the test compound on reversing cognitive deficits induced by models like PCP administration can be assessed.

Social Interaction Test - for Negative Symptoms
  • Objective: To assess the pro-social effects of a compound, targeting the asociality component of negative symptoms.

  • Apparatus: A three-chambered social interaction box. The chambers are connected by openings allowing the animal to move freely between them.

  • Procedure:

    • Habituation: The test animal is placed in the central chamber and allowed to explore all three chambers for a set period.

    • Sociability Phase: An unfamiliar "stranger" animal is placed in a wire cage in one of the side chambers. The other side chamber contains an empty wire cage. The test animal is placed in the central chamber, and the time spent in each side chamber and interacting with the caged animal is recorded.

    • Social Novelty Phase: A new, unfamiliar "stranger" animal is placed in the previously empty wire cage. The test animal is again placed in the central chamber, and the time spent interacting with the familiar versus the novel stranger animal is recorded.

  • Data Analysis: The time spent in the chamber with the stranger animal versus the empty cage (sociability) and the time spent interacting with the novel versus the familiar stranger (social novelty) are analyzed. An increase in social interaction time in drug-treated animals compared to vehicle-treated animals in a schizophrenia model suggests an amelioration of social withdrawal.

cluster_workflow Preclinical Evaluation Workflow for PDE10A Inhibitors cluster_behavioral Behavioral Assays A Animal Model Induction (e.g., PCP treatment) B Compound Administration (PDE10A Inhibitor or Vehicle) A->B C Behavioral Testing Battery B->C D Data Analysis C->D E Neurochemical/Molecular Analysis (Post-mortem) C->E C1 Positive Symptoms (e.g., CAR) C2 Negative Symptoms (e.g., Social Interaction) C3 Cognitive Symptoms (e.g., NOR) F Therapeutic Potential Evaluation D->F Efficacy Assessment E->F

Experimental workflow for preclinical evaluation.

Clinical Development of Lu AF11167

It is important to note that despite the promising preclinical rationale for PDE10A inhibitors, the clinical development of Lu AF11167 for the treatment of persistent negative symptoms in schizophrenia was discontinued. A Phase II, randomized, double-blind, placebo-controlled study was halted following a futility analysis which indicated that the trial was unlikely to achieve its primary endpoint of a significant reduction in the Brief Negative Symptom Scale (BNSS) total score compared to placebo.[1][4] In the study, adjusted mean changes from baseline to week 12 on the BNSS total score were -6.8 with placebo, -5.7 with Lu AF11167 1-2 mg, and -6.0 with Lu AF11167 3-4mg.[1] The treatment was, however, reported to be safe and well-tolerated.[1]

Conclusion

PDE10A inhibition remains a mechanistically interesting approach for the treatment of schizophrenia, particularly for the underserved domains of negative and cognitive symptoms. The preclinical data for this class of compounds demonstrates a potential for broad-spectrum efficacy. However, the translation of these preclinical findings into clinical efficacy has proven challenging, as evidenced by the discontinuation of the Lu AF11167 trial. Future research in this area may focus on patient population selection, dose-ranging, and the development of novel PDE10A inhibitors with different pharmacological profiles. The protocols and data presented herein provide a framework for the continued preclinical investigation of this and other novel mechanisms for the treatment of schizophrenia.

References

Application Notes and Protocols for In Vivo Microdialysis Studies of Lu AF11205

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AF11205 is a novel positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1] The M1 receptor is a key target in the central nervous system for potential therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2] In vivo microdialysis is a powerful technique used to measure the levels of endogenous neurotransmitters and other molecules in the extracellular fluid of living, freely moving animals.[3][4] This document provides a detailed application note and a representative protocol for conducting in vivo microdialysis studies to investigate the effects of this compound on neurotransmitter levels, particularly acetylcholine, in rodent models.

Principle of In Vivo Microdialysis

In vivo microdialysis allows for the continuous sampling of the extracellular fluid from specific brain regions of an awake animal.[5] The technique involves the stereotaxic implantation of a microdialysis probe, which consists of a semi-permeable membrane, into the target brain area.[6] A physiological solution, known as the perfusate, is slowly pumped through the probe. As the perfusate flows, molecules from the surrounding extracellular fluid diffuse across the membrane into the probe's outlet tubing according to their concentration gradient. The collected fluid, or dialysate, can then be analyzed to determine the concentration of various substances, including neurotransmitters.[5][6]

Data Presentation: Expected Effects of this compound on Acetylcholine Levels

The following table presents hypothetical data illustrating the expected dose-dependent effects of this compound on acetylcholine (ACh) levels in the prefrontal cortex of rats, as measured by in vivo microdialysis. This data is for illustrative purposes to demonstrate how results from such a study would be presented.

Treatment GroupDose (mg/kg, i.p.)Mean ACh Level (% of Baseline ± SEM)
Vehicle0100 ± 5
This compound1125 ± 8
This compound3160 ± 12
This compound10210 ± 15

Experimental Protocols

This section outlines a detailed protocol for an in vivo microdialysis study to assess the effect of this compound on acetylcholine levels in the rodent brain.

Materials and Reagents
  • This compound

  • Vehicle (e.g., saline, 20% cyclodextrin)

  • Anesthetic (e.g., isoflurane)

  • Microdialysis probes (e.g., with a 2-4 mm membrane length)

  • Guide cannula

  • Surgical instruments

  • Stereotaxic apparatus

  • Microinfusion pump

  • Fraction collector (refrigerated)

  • Artificial cerebrospinal fluid (aCSF)

  • Analytical system for acetylcholine measurement (e.g., HPLC with electrochemical detection)

Experimental Workflow

G cluster_pre_experiment Pre-Experiment cluster_surgery Surgery cluster_microdialysis Microdialysis Experiment cluster_analysis Analysis animal_habituation Animal Habituation anesthesia Anesthesia animal_habituation->anesthesia stereotaxic_surgery Stereotaxic Implantation of Guide Cannula anesthesia->stereotaxic_surgery post_op_care Post-Operative Recovery (1 week) stereotaxic_surgery->post_op_care probe_insertion Microdialysis Probe Insertion post_op_care->probe_insertion equilibration System Equilibration (2-3 hours) probe_insertion->equilibration baseline_collection Baseline Sample Collection (3-4 samples) equilibration->baseline_collection drug_administration This compound Administration baseline_collection->drug_administration post_drug_collection Post-Administration Sample Collection drug_administration->post_drug_collection sample_analysis Neurotransmitter Analysis (HPLC-ECD) post_drug_collection->sample_analysis histology Histological Verification of Probe Placement post_drug_collection->histology data_analysis Data Analysis sample_analysis->data_analysis

Caption: Experimental workflow for in vivo microdialysis study of this compound.

Detailed Methodologies

1. Animal Preparation and Surgery:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.[7] Animals should be housed individually and allowed to acclimate to the facility for at least one week before surgery.

  • Anesthesia: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).

  • Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame.[8] Make a midline incision on the scalp to expose the skull. Drill a small hole over the target brain region (e.g., prefrontal cortex or hippocampus).

  • Guide Cannula Implantation: Lower a guide cannula to the desired coordinates and secure it to the skull with dental cement and skull screws.[9] Insert a dummy cannula to keep the guide patent.

  • Post-Operative Care: Administer analgesics and allow the animal to recover for at least one week before the microdialysis experiment.[5]

2. In Vivo Microdialysis Procedure:

  • Probe Insertion: On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe of the appropriate length.

  • Perfusion: Connect the probe inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.[10] Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[10]

  • Equilibration: Allow the system to equilibrate for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.

  • Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., every 20-30 minutes) before drug administration.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

  • Sample Collection: Continue collecting dialysate samples for several hours post-administration to monitor the time-course of the drug's effect.[3]

  • Histology: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

3. Sample Analysis:

  • Immediately analyze the collected dialysate samples or store them at -80°C.

  • Measure acetylcholine concentrations using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Signaling Pathway of the M1 Muscarinic Acetylcholine Receptor

This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. The binding of acetylcholine to the M1 receptor initiates a cascade of intracellular signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1R M1 Receptor Gq Gq/11 protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Ca Ca2+ Release IP3->Ca Induces PKC Protein Kinase C DAG->PKC Activates downstream Downstream Cellular Effects Ca->downstream PKC->downstream ACh Acetylcholine ACh->M1R Binds LuAF11205 This compound (PAM) LuAF11205->M1R Modulates

Caption: M1 muscarinic acetylcholine receptor signaling pathway.

Activation of the M1 receptor by acetylcholine leads to the activation of the Gq/11 protein.[11] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12] These signaling events ultimately lead to various downstream cellular responses, including increased neuronal excitability.[13] As a positive allosteric modulator, this compound is expected to enhance the signaling cascade initiated by the binding of endogenous acetylcholine to the M1 receptor.[1]

Conclusion

The use of in vivo microdialysis provides a valuable method for characterizing the neurochemical effects of this compound in the central nervous system. The detailed protocol and methodologies described herein offer a framework for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of this and other M1 receptor modulators. Careful attention to surgical technique, experimental design, and analytical procedures is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Immunohistochemical Staining of Tissues Treated with Lu AF11205 ([177Lu]Lu DOTA-ABM-5G)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AF11205, formally known as [177Lu]Lu DOTA-ABM-5G, is a peptide-based radiopharmaceutical designed for targeted radionuclide therapy.[1][2] Its mechanism of action involves the selective targeting of the integrin αvβ6, a cell surface receptor that is overexpressed in various epithelial cancers, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma, while having limited expression in healthy tissues.[2][3][4] Upon binding to integrin αvβ6 on tumor cells, the radioactive isotope Lutetium-177 (177Lu) delivers a cytotoxic dose of beta radiation, leading to tumor cell death. The DOTA chelator securely holds the 177Lu, while the albumin-binding moiety (ABM) enhances the circulation time of the drug, allowing for increased tumor uptake.[2]

These protocols provide a framework for the immunohistochemical (IHC) analysis of integrin αvβ6 expression in tissues from patients who have been treated with or are being considered for therapy with this compound. IHC is a critical tool for confirming the presence of the drug's target, understanding the heterogeneity of its expression, and potentially correlating expression levels with treatment response.

Target: Integrin αvβ6 Signaling Pathway

Integrin αvβ6 is a heterodimeric transmembrane receptor that plays a crucial role in cell adhesion, signaling, and tissue remodeling.[5] Its overexpression in cancer is associated with tumor progression, invasion, and metastasis.[5][6] The binding of this compound to integrin αvβ6 not only delivers a lethal dose of radiation but may also interfere with its natural signaling functions. Key signaling pathways influenced by integrin αvβ6 include:

  • Transforming Growth Factor-Beta (TGF-β) Activation: Integrin αvβ6 is a primary activator of latent TGF-β.[5] This activation can promote the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion.[6][7][8] The TGF-β pathway, once activated, primarily signals through the Smad2/3 proteins.[7]

  • MAPK/ERK Pathway: Integrin αvβ6 can also activate the Ras/MAP kinase pathway, which promotes cell proliferation and survival.[6][9] This pathway can be stimulated by various growth factors and contributes to tumor growth and resistance to apoptosis.[6][8]

Below is a diagram illustrating the central role of integrin αvβ6 in these oncogenic signaling pathways.

Integrin_Signaling Integrin αvβ6 Signaling Pathways in Cancer cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus avb6 Integrin αvβ6 TGFb_latent Latent TGF-β avb6->TGFb_latent Ras Ras avb6->Ras Activates TGFb_active Active TGF-β TGFb_latent->TGFb_active Releases LuAF11205 This compound LuAF11205->avb6 Binds & Delivers Radiation TGFbR TGF-β Receptor TGFb_active->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates Transcription Gene Transcription (EMT, Proliferation, Invasion) Smad23->Transcription ERK ERK Ras->ERK Activates ERK->Transcription

Caption: Integrin αvβ6 signaling in cancer.

Immunohistochemistry Protocol for Integrin αvβ6

This protocol provides a general guideline for the detection of integrin αvβ6 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

Reagents and Materials
  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 1.5% Normal Goat Serum in PBS)[10]

  • Primary antibody against integrin αvβ6

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)[10]

  • Horseradish peroxidase (HRP)-conjugated streptavidin[10]

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Experimental Workflow

IHC_Workflow Immunohistochemistry Workflow for Integrin αvβ6 Deparaffinization 1. Deparaffinization & Rehydration (Xylene & Ethanol Series) AntigenRetrieval 2. Antigen Retrieval (Heat-Induced Epitope Retrieval) Deparaffinization->AntigenRetrieval PeroxidaseBlock 3. Peroxidase Block (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking 4. Blocking (Normal Goat Serum) PeroxidaseBlock->Blocking PrimaryAb 5. Primary Antibody Incubation (Anti-Integrin αvβ6) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (Biotinylated Goat Anti-Rabbit) PrimaryAb->SecondaryAb Detection 7. Detection (HRP-Streptavidin & DAB) SecondaryAb->Detection Counterstain 8. Counterstaining (Hematoxylin) Detection->Counterstain DehydrationMounting 9. Dehydration & Mounting Counterstain->DehydrationMounting

Caption: IHC workflow for integrin αvβ6 detection.

Step-by-Step Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in Antigen Retrieval Solution and heating in a water bath or pressure cooker according to manufacturer's instructions.

    • Allow slides to cool to room temperature.

    • Rinse with deionized water.

  • Peroxidase Block:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[10]

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with Blocking Buffer (e.g., 1.5% normal goat serum) for 20 minutes at 37°C to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody targeting integrin αvβ6 overnight at 4°C. The optimal dilution should be determined empirically.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate with a biotinylated secondary antibody for 30 minutes at 37°C.[10]

  • Detection:

    • Rinse slides with PBS.

    • Incubate with HRP-conjugated streptavidin for 30 minutes at 37°C.[10]

    • Rinse slides with PBS.

    • Apply DAB substrate and incubate until the desired brown color develops. Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Quantitative Data and Interpretation

The following tables summarize typical antibody dilutions and expression data for integrin αvβ6 in relevant cancer types.

Table 1: Recommended Antibody Dilutions for Immunohistochemistry

Antibody TypeApplicationRecommended DilutionReference
Polyclonal Rabbit Anti-Integrin αvβ6IHC (Paraffin)1:200[11]
Polyclonal Rabbit Anti-Integrin αvβ6IHC (Frozen)1:100 - 1:500[11]
Monoclonal Anti-Integrin αvβ6 or IL-8IHC1:1000[10]

Table 2: Expression of Integrin αvβ6 in Various Carcinomas

Cancer TypePositive Expression (%)NotesReference
Non-Small Cell Lung Cancer (NSCLC)54%Expression correlates with a history of non-smoking and may be a prognostic marker.[12]
Pancreatic Ductal AdenocarcinomaHighStrong expression observed.[3]
Cholangiocarcinoma88%Highly specific marker.[13]
Gastric Carcinoma (Intestinal-type)Moderate Expression[3]
Colorectal AdenocarcinomaLower Expression[3]

Interpretation of Staining:

  • Positive Staining: A brown precipitate at the cell membrane indicates the presence of integrin αvβ6.

  • Negative Staining: Absence of brown precipitate.

  • Localization: Staining is expected to be primarily on the cell surface of epithelial tumor cells.

  • Scoring: A semi-quantitative scoring system (e.g., H-score) can be employed, considering both the intensity of staining and the percentage of positive cells.

Conclusion

Immunohistochemical analysis of integrin αvβ6 is an invaluable tool in the research and clinical application of this compound. These protocols and data provide a foundation for laboratories to develop and implement robust IHC assays to support the development and use of this targeted radiopharmaceutical. Consistent and well-validated IHC is essential for patient selection, response prediction, and advancing our understanding of integrin αvβ6-targeted therapies.

References

Troubleshooting & Optimization

Lu AF11205 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lu AF11205, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation, with a particular focus on solubility and procedural best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. mGlu5 is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq alpha subunit, initiating a downstream signaling cascade.

Q2: What are the primary solubility characteristics of this compound?

This compound is a lipophilic molecule with low aqueous solubility. It is typically supplied as a solid and requires organic solvents for initial dissolution. For in vitro and in vivo experiments, it is often prepared as a stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then further diluted into an appropriate vehicle.

Q3: How should I store this compound?

For long-term stability, the solid powder form of this compound should be stored at -20°C. Stock solutions in solvent can be stored at -80°C for up to six months. It is recommended to prepare fresh working solutions for each experiment to ensure optimal activity.

Troubleshooting Guide: Solubility and Formulation

Issue 1: My this compound is not dissolving in my chosen solvent.

Possible Cause: The concentration of this compound may be too high for the selected solvent, or the solvent may not be appropriate.

Solutions:

  • Initial Dissolution: Always start by preparing a high-concentration stock solution in 100% DMSO. Gentle warming and vortexing can aid dissolution.

  • Alternative Solvents: If DMSO is not suitable for your experimental system, consider other organic solvents such as ethanol (B145695) or dimethylformamide (DMF). However, always perform a small-scale test to ensure compatibility and solubility before preparing a large batch.

  • Sonication: For difficult-to-dissolve compounds, brief sonication of the stock solution can be effective. Be cautious to avoid overheating, which could degrade the compound.

Issue 2: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer for my in vitro assay.

Possible Cause: The final concentration of DMSO in your aqueous solution may be too low to maintain the solubility of this compound.

Solutions:

  • Optimize Final DMSO Concentration: Aim for the highest tolerable final DMSO concentration in your assay. Many cell-based assays can tolerate up to 0.5% DMSO without significant toxicity. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Use of Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, to the final aqueous solution can help to maintain the solubility of lipophilic compounds. A final concentration of 0.01-0.1% is often sufficient.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.

Issue 3: I am having difficulty preparing a stable and homogenous formulation for my in vivo experiments.

Possible Cause: The chosen vehicle is not suitable for the required concentration and route of administration.

Solutions:

  • Vehicle Selection: The choice of vehicle is critical for in vivo studies. The table below summarizes several common formulations that have been used for mGluR5 PAMs with poor water solubility. It is crucial to perform a small-scale formulation test to ensure the stability and homogeneity of your preparation before administering it to animals.

  • Suspension Formulations: If a solution cannot be achieved, a homogenous suspension can be used for oral administration. This typically involves suspending the compound in a vehicle containing a suspending agent like carboxymethyl cellulose (B213188) (CMC) or methylcellulose (B11928114) (MC). Ensure the suspension is well-mixed immediately before each administration.

  • Co-solvent Systems: For injectable formulations, co-solvent systems are often necessary. These typically involve a combination of DMSO, a solubilizing agent like PEG400 or Solutol HS 15, and an aqueous component.

Data Presentation: In Vitro and In Vivo Formulations

The following tables provide examples of common formulations for this compound and other mGluR5 PAMs. Researchers should optimize the formulation based on their specific experimental needs.

Table 1: In Vitro Formulation Examples

ComponentStock SolutionFinal Concentration in AssayNotes
This compound10-50 mM in 100% DMSOVaries (e.g., 1 nM - 30 µM)Final DMSO concentration should be kept constant across all conditions.
DMSO-≤ 0.5%Vehicle control should contain the same final DMSO concentration.
Tween 8010% in water0.01 - 0.1%Can be added to the final aqueous buffer to improve solubility.

Table 2: In Vivo Formulation Examples

Formulation CompositionRoute of AdministrationNotes
0.5% (w/v) Methylcellulose (MC) or Carboxymethyl cellulose (CMC) in waterOral (p.o.)Forms a suspension. Requires thorough mixing before administration.
10% DMSO, 40% PEG400, 50% SalineIntraperitoneal (i.p.), Subcutaneous (s.c.)A common co-solvent system for injectable administration.
10% DMSO, 90% Corn OilIntraperitoneal (i.p.)Suitable for lipophilic compounds. May have slower absorption kinetics.
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in SalineIntravenous (i.v.), Intraperitoneal (i.p.)Cyclodextrins can form inclusion complexes to enhance solubility.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is a representative method for assessing the activity of this compound as a positive allosteric modulator of mGluR5 in a cell-based assay.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing rat or human mGluR5 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

2. Dye Loading:

  • On the day of the assay, aspirate the culture medium.

  • Wash the cells once with assay buffer (e.g., HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid).

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) prepared in assay buffer for 45-60 minutes at 37°C.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of this compound in assay buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells.

  • Prepare a solution of an mGluR5 agonist (e.g., glutamate or DHPG) at a concentration that elicits a submaximal response (EC20).

  • Add the diluted this compound or vehicle to the appropriate wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

4. Measurement of Calcium Flux:

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Establish a stable baseline fluorescence reading.

  • Add the EC20 concentration of the mGluR5 agonist to all wells.

  • Measure the change in fluorescence over time. The potentiation by this compound will be observed as an increase in the fluorescence signal in the presence of the agonist.

5. Data Analysis:

  • Normalize the fluorescence response to the maximal response induced by a saturating concentration of the agonist.

  • Plot the normalized response against the concentration of this compound to generate a concentration-response curve and determine the EC50 value.

Protocol 2: In Vivo Amphetamine-Induced Hyperlocomotion

This protocol is a representative method for evaluating the potential antipsychotic-like effects of this compound in a rodent model.

1. Animals and Habituation:

  • Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Habituate the animals to the testing room and locomotor activity chambers for at least 30-60 minutes on several days leading up to the experiment.

2. Drug Preparation and Administration:

  • Prepare this compound in an appropriate vehicle (see Table 2).

  • Prepare d-amphetamine in saline.

  • On the test day, administer this compound or vehicle via the chosen route (e.g., i.p. or p.o.). The pretreatment time will depend on the pharmacokinetic profile of the compound and vehicle (typically 30-60 minutes).

3. Induction of Hyperlocomotion and Data Collection:

  • After the pretreatment period, administer d-amphetamine (e.g., 1-2 mg/kg, s.c.) or saline.

  • Immediately place the animals in the locomotor activity chambers.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

4. Data Analysis:

  • Analyze the locomotor activity data in time bins (e.g., 5-10 minutes).

  • Compare the total locomotor activity between the different treatment groups.

  • A significant reduction in amphetamine-induced hyperlocomotion by this compound compared to the vehicle-treated, amphetamine-challenged group indicates potential antipsychotic-like efficacy.

Mandatory Visualizations

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Lu_AF11205 This compound (PAM) Lu_AF11205->mGluR5 Potentiates Gq Gαq mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Canonical mGluR5 signaling pathway activated by glutamate and potentiated by this compound.

experimental_workflow cluster_invitro In Vitro: Calcium Mobilization Assay cluster_invivo In Vivo: Amphetamine-Induced Hyperlocomotion A1 Seed mGluR5-expressing cells in 96-well plates A2 Load cells with calcium-sensitive dye A1->A2 A3 Pre-incubate with This compound or vehicle A2->A3 A4 Add EC20 concentration of mGluR5 agonist A3->A4 A5 Measure fluorescence change A4->A5 B1 Habituate animals to locomotor chambers B2 Administer this compound or vehicle (pretreatment) B1->B2 B3 Administer amphetamine or saline B2->B3 B4 Place in chambers and record locomotor activity B3->B4 B5 Analyze and compare activity between groups B4->B5

Caption: General experimental workflows for in vitro and in vivo characterization of this compound.

troubleshooting_logic Start Solubility Issue Encountered Q1 Is the issue with the initial stock solution? Start->Q1 S1 Increase solvent volume, use sonication, or try alternative organic solvents (e.g., Ethanol, DMF). Q1->S1 Yes Q2 Does precipitation occur upon dilution into aqueous buffer? Q1->Q2 No End Stable Formulation Achieved S1->End S2 Increase final DMSO %, add a surfactant (e.g., Tween 80), or perform serial dilutions. Q2->S2 Yes Q3 Is the in vivo formulation unstable or not homogenous? Q2->Q3 No S2->End S3 Try a co-solvent system (e.g., DMSO/PEG400/Saline) or a suspension with CMC/MC for oral dosing. Q3->S3 Yes S3->End

Caption: Logical troubleshooting workflow for addressing this compound solubility issues.

Technical Support Center: Optimizing Lu AF11205 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of the novel small molecule inhibitor, Lu AF11205. The following information offers a general framework for determining optimal experimental conditions and troubleshooting common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for a new inhibitor like this compound in a cell-based assay?

A1: For a novel compound such as this compound, it is advisable to begin with a broad dose-response curve to ascertain its effective concentration range. A logarithmic or semi-logarithmic dilution series is a common and effective starting point. For instance, you could test concentrations ranging from 1 nM to 100 µM.[1] This wide range will help you identify the potency of the compound and establish a window for its biological activity in your specific assay and cell line.

Q2: How should I prepare and store this compound stock solutions?

A2: Most small molecule inhibitors are initially dissolved in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][2] It is critical to keep the final concentration of DMSO in your cell culture medium low, typically below 0.5%, and ideally at or below 0.1%, to prevent solvent-induced toxicity.[1][2] It is best practice to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and to store it at -20°C or -80°C, protected from light.[1]

Q3: What should I do if this compound has poor solubility in my aqueous assay buffer?

A3: Poor aqueous solubility is a frequent challenge with small molecule inhibitors.[2] Here are several strategies to address this issue:

  • Co-solvents: As mentioned, DMSO is a common choice.[2] If DMSO is not compatible with your assay, other organic solvents like ethanol (B145695) can be considered. Always ensure the final solvent concentration is minimal.

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help maintain the solubility of the compound in your assay buffer.

  • pH Adjustment: The solubility of ionizable compounds can be influenced by pH. You can try adjusting the pH of your buffer to a range where this compound is more soluble.[2]

Q4: How do I determine the optimal incubation time for this compound?

A4: The ideal incubation time will depend on the mechanism of action of this compound and the specific biological question you are investigating. A time-course experiment is recommended.[1] You can treat your cells with a fixed, effective concentration of this compound and measure the desired outcome at several time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at tested concentrations The concentration of this compound is too low.Test a higher range of concentrations.
This compound may be unstable under experimental conditions.Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.[2]
The cell line or assay is insensitive to this compound.Confirm that your cell line expresses the target of this compound. Use a positive control to validate that the assay is functioning correctly.
High levels of cell death across all concentrations This compound is cytotoxic at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range for your cell line.
The final concentration of the solvent (e.g., DMSO) is too high.Ensure the final solvent concentration is at a non-toxic level (ideally ≤ 0.1%). Include a vehicle-only control to assess solvent toxicity.[1][2]
Inconsistent results between experiments Variability in cell culture conditions.Standardize your cell culture protocols, including cell passage number, confluency, and serum source. Regularly test for mycoplasma contamination.[2]
Degradation of this compound stock solution.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light.[1][2]
Pipetting inaccuracies.Calibrate your pipettes regularly and ensure consistent pipetting techniques.[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cells appropriate for the assay

  • Cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Assay-specific reagents (e.g., for viability, proliferation, or target activity)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is a common approach.[1] Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control if available.[1]

  • Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 hours).[1]

  • Assay Performance: Conduct the desired assay to measure the effect of this compound.

  • Data Analysis: Plot the assay signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay

This protocol describes how to evaluate the cytotoxic effects of this compound.

Materials:

  • Cells

  • Cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the cytotoxic concentration range.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Different Cancer Cell Lines

Cell LineTarget PathwayIC50 (µM)
Cell Line APathway X0.5
Cell Line BPathway X1.2
Cell Line CPathway Y> 50

Table 2: Hypothetical Cytotoxicity of this compound (LC50) after 48-hour exposure

Cell LineLC50 (µM)
Cell Line A25
Cell Line B40
Non-cancerous Control Cell Line> 100

Visualizations

G cluster_0 cluster_1 cluster_2 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase B

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 A Prepare this compound Stock (e.g., 10 mM in DMSO) B Determine Dose Range (e.g., 1 nM to 100 µM) A->B C Perform Cell-Based Assay (e.g., Proliferation) B->C E Assess Cytotoxicity (e.g., MTT Assay) B->E D Calculate IC50 C->D G Is IC50 << LC50? D->G F Determine LC50 E->F F->G H Proceed with Further Functional Assays G->H Yes I Re-evaluate Assay or Compound G->I No

Caption: Experimental workflow for this compound concentration optimization.

References

Technical Support Center: Troubleshooting Off-Target Effects of KI-11205

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating potential off-target effects of the hypothetical kinase inhibitor, KI-11205.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with KI-11205. How can we determine if these are due to off-target effects?

A1: Unexpected cellular phenotypes are a common concern when working with kinase inhibitors. To determine whether these effects are on-target or off-target, a systematic approach is recommended. This involves a combination of rescue experiments, the use of structurally unrelated inhibitors, and detailed dose-response analysis. A key initial step is to perform comprehensive kinase profiling to identify potential off-target kinases.[1]

Q2: Our in vitro kinase inhibition data for KI-11205 doesn't correlate with its activity in cellular assays. What could be the reason for this discrepancy?

A2: A lack of correlation between in vitro and cellular activity can stem from several factors. These include issues with cell permeability of the compound, the presence of active efflux pumps in the cells, or high protein binding in the cell culture medium. Additionally, the inhibitor might be metabolized to a less active form within the cell. It is also possible that the inhibitor causes paradoxical activation of a signaling pathway, where it inhibits the kinase activity but promotes its transcriptional activity.[2]

Q3: How can we confirm that KI-11205 is engaging its intended target and potential off-targets within the cell?

A3: Cellular target engagement assays are crucial for confirming that an inhibitor binds to its target inside the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.[1] This method assesses the thermal stability of proteins in the presence of the inhibitor. An increase in the melting temperature of a protein upon inhibitor binding indicates direct engagement.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability Results

You are observing a decrease in cell viability in a cell line that does not express the primary target of KI-11205.

Potential Cause: Off-target kinase inhibition is affecting a critical cell survival pathway.

Troubleshooting Workflow:

G A Unexpected Cell Viability Decrease B Perform Kinase Panel Screen with KI-11205 A->B Hypothesis: Off-target effect C Identify Potential Off-Target Kinases B->C Identifies kinases inhibited by KI-11205 D Validate Off-Target Interaction in Cells C->D Use CETSA or NanoBRET E Analyze Downstream Signaling of Off-Target D->E Western Blot for phospho-substrates F Correlate Off-Target Inhibition with Phenotype E->F Confirm causal link

Caption: Workflow for investigating unexpected cytotoxicity.

Experimental Protocols:

  • Kinase Profiling:

    • Objective: To identify the spectrum of kinases inhibited by KI-11205.

    • Method: Submit KI-11205 to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).

    • Data Analysis: Analyze the percentage of inhibition for each kinase. Potent off-targets are typically defined as those with >50% inhibition.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm the binding of KI-11205 to suspected off-target proteins within intact cells.[1]

    • Method:

      • Treat cells with KI-11205 or a vehicle control.

      • Heat cell lysates to a range of temperatures.

      • Separate soluble and aggregated proteins by centrifugation.

      • Analyze the amount of the suspected off-target protein remaining in the soluble fraction at each temperature using Western blotting.[1]

    • Data Analysis: Generate a "melting curve" for the protein of interest. A shift in the curve to a higher temperature in the presence of KI-11205 indicates target engagement.[1]

Data Presentation:

Table 1: Kinase Selectivity Profile of KI-11205 (1 µM)

Kinase Target% Inhibition
Primary Target Kinase 95%
Off-Target Kinase A88%
Off-Target Kinase B75%
Off-Target Kinase C52%
> 300 other kinases< 20%
Issue 2: Paradoxical Activation of a Signaling Pathway

You observe an increase in the expression of genes known to be downstream of a signaling pathway that should be inhibited by KI-11205.

Potential Cause: KI-11205 may be causing paradoxical activation of a transcription factor, a known phenomenon for some kinase inhibitors.[2]

Logical Troubleshooting Steps:

G A Increased Expression of Downstream Genes B Measure Kinase Activity (In Vitro) A->B C Measure Transcriptional Activity (Cell-Based Reporter Assay) A->C D Paradoxical Activation Confirmed B->D Inhibition Observed C->D Activation Observed

Caption: Logic for identifying paradoxical pathway activation.

Experimental Protocols:

  • In Vitro Kinase Assay:

    • Objective: To measure the direct inhibitory effect of KI-11205 on the kinase's catalytic activity.[2]

    • Method:

      • Use a luminescence-based assay like ADP-Glo™, which quantifies ADP production.[3]

      • Incubate the recombinant kinase, substrate, and ATP with a range of KI-11205 concentrations.

      • Measure the luminescent signal, which is proportional to ADP produced.

    • Data Analysis: Calculate the IC50 value by fitting the data to a dose-response curve.[1]

  • Transcriptional Reporter Assay:

    • Objective: To measure the effect of KI-11205 on the transcriptional activity of the downstream transcription factor.[2]

    • Method:

      • Transfect cells with a reporter plasmid containing a promoter with binding sites for the transcription factor of interest, driving the expression of a reporter gene (e.g., luciferase).

      • Treat the cells with a dose range of KI-11205.

      • Measure the reporter gene activity (e.g., luminescence for luciferase).

    • Data Analysis: Plot the reporter activity against the KI-11205 concentration. An increase in signal indicates transcriptional activation.

Data Presentation:

Table 2: Comparison of In Vitro Inhibition and Cellular Transcriptional Activity

Assay TypeMetricKI-11205Control Inhibitor
In Vitro Kinase AssayIC50 (nM)5075
Transcriptional Reporter AssayEC50 (nM)150 (Activation)No Activation

Summary of Best Practices for Off-Target Effect Troubleshooting

  • Be Proactive: Conduct broad kinase profiling early in the development of a new inhibitor.

  • Validate On-Target Effects: Use rescue experiments or structurally distinct inhibitors to confirm that the primary phenotype is due to inhibition of the intended target.[1]

  • Confirm Target Engagement: Use methods like CETSA to ensure the compound is binding to its intended target in a cellular context.[1]

  • Investigate Discrepancies: When in vitro and cellular data do not align, consider factors like cell permeability, metabolism, and the potential for paradoxical pathway activation.

  • Analyze Downstream Signaling: For confirmed off-targets, investigate the downstream signaling pathway to understand the functional consequences of the off-target interaction.[1]

References

Technical Support Center: Preventing Compound Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the degradation of small molecule compounds in solution, with a focus on compounds potentially similar to Lu AF11205. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My compound solution has changed color and/or shows precipitation. What is the cause and how can I resolve this?

A1: A change in color or the formation of precipitate in your compound solution often indicates chemical degradation, oxidation, or exceeding the solubility limit of the compound.[1] Degradation can be triggered by exposure to light, air (oxygen), inappropriate pH, or reactive impurities in the solvent. Precipitation may occur if the compound's solubility in the chosen solvent is low, the concentration is too high, or the temperature changes.

Troubleshooting Steps:

  • Verify Solubility: Ensure the compound concentration does not exceed its solubility limit in the chosen solvent. You may need to gently warm the solution or use sonication to aid dissolution.

  • Solvent Choice: Use high-purity or HPLC-grade solvents to minimize reactive impurities. Ensure the chosen solvent is appropriate for your experimental conditions and the compound's chemical nature.[2]

  • pH Adjustment: The stability and solubility of many compounds are pH-dependent.[3][4][5] Determine the optimal pH range for your compound and consider using a buffer system to maintain it.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light-induced degradation.[1][6][7]

  • Inert Atmosphere: For oxygen-sensitive compounds, purge the solvent and the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1]

Q2: I am observing a progressive loss of my compound's activity in my experiments. What is the likely reason?

A2: A gradual loss of activity strongly suggests that your compound is degrading in the experimental solution over time. The primary culprits for the degradation of small molecules in solution are chemical instability (e.g., hydrolysis, oxidation) and photodegradation.[8]

Troubleshooting Steps:

  • Assess Chemical Stability: Your compound may be susceptible to hydrolysis (degradation by water) or oxidation. The rate of these reactions is often influenced by the pH and temperature of the solution.[3][9]

  • Control Temperature: Store stock solutions and working solutions at the recommended temperature. Avoid repeated freeze-thaw cycles, which can degrade both the compound and the solvent (e.g., DMSO).[1] Thaw solutions slowly at room temperature and vortex gently before use.[1]

  • Minimize Time in Solution: Prepare fresh working solutions from a stable stock solution just before each experiment. If possible, avoid prolonged storage of diluted solutions.

Q3: Can the type of storage container affect the stability of my compound?

A3: Yes, the material of the storage container can significantly impact compound stability. Some plastics may leach plasticizers or other contaminants into your solution, which can react with your compound. Additionally, some compounds can adsorb to the surface of certain plastics, reducing the effective concentration in your solution.

Recommendations:

  • For long-term storage, use amber glass vials or inert polypropylene (B1209903) tubes.[1]

  • Ensure containers are clean and free of any residues from previous use.

Troubleshooting Guide: Degradation of Lutetium-Labeled Peptides

Radiolabeled peptides, such as those containing Lutetium-177, are susceptible to degradation through radiolysis and enzymatic action, particularly in biological matrices.

Q4: My Lutetium-labeled peptide shows increasing fragmentation over time when analyzed by HPLC. What could be the cause?

A4: Fragmentation of radiolabeled peptides is often due to radiolysis, where the radioactive emissions from the lutetium atoms damage the peptide bonds. Enzymatic degradation by proteases is also a major factor, especially when the peptide is in serum or tissue homogenates.

Troubleshooting and Prevention:

  • Radiostabilizers: The addition of radiostabilizers can mitigate damage from radiolysis. Common stabilizers include ascorbic acid, gentisic acid, and selenomethionine.

  • In Vitro Stability Assays: Be aware that the stability of your radiolabeled peptide can vary significantly depending on the in vitro medium. Degradation is often faster in blood compared to plasma or serum, and faster in tissue homogenates (like kidney and liver) than in serum alone.[8]

  • Enzyme Inhibitors: For in vitro experiments involving biological matrices, consider adding a cocktail of protease inhibitors to prevent enzymatic degradation and isolate the effects of radiolysis or other chemical degradation pathways.

Troubleshooting Guide: Degradation of Nitrile-Containing Compounds

Nitrile groups can be susceptible to hydrolysis, especially under strong acidic or basic conditions.

Q5: I suspect my nitrile-containing compound is degrading. What are the likely degradation pathways?

A5: The primary degradation pathway for nitriles in solution is hydrolysis, which can be catalyzed by either acid or base. This reaction converts the nitrile group into a carboxylic acid or an amide intermediate. Nitriles can also be incompatible with strong oxidizing agents and reducing agents.[9]

Preventative Measures:

  • pH Control: Maintain the pH of your solution within a stable range for your compound, typically avoiding strongly acidic or basic conditions. Most drugs are stable between pH 4 and 8.[3][5]

  • Avoid Incompatible Reagents: Do not mix nitrile-containing compounds with strong acids, bases, oxidizing agents, or reducing agents unless it is a required step in a chemical reaction.[9]

Data Summary: Factors Affecting Compound Stability

FactorPotential Impact on StabilityRecommended Mitigation Strategies
Temperature Increased temperature accelerates degradation reactions like hydrolysis and oxidation.[3][5][6]Store solutions at recommended low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.[1]
pH Can catalyze hydrolysis (both acid and base catalysis).[3][9] Affects the solubility and stability of ionizable compounds.[4]Maintain solution pH within the optimal range for the compound. Use buffers for aqueous solutions.[1]
Light Can induce photochemical degradation.[1][6]Store solutions in amber glass vials or protect them from light with foil.[1][7]
Oxygen Can lead to oxidative degradation of susceptible functional groups.[6][9]Purge solutions and container headspace with an inert gas (e.g., nitrogen, argon).[1]
Solvent Purity Impurities in the solvent can react with the compound.Use high-purity, HPLC-grade solvents.
Container Material Leaching of contaminants from plastics or adsorption of the compound to the container surface.[1]Use inert containers such as amber glass vials or polypropylene tubes.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is designed to intentionally degrade the compound to identify potential degradation products and pathways. This helps in developing stability-indicating analytical methods.

Objective: To assess the stability of the compound under various stress conditions.

Materials:

  • Your compound of interest

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Analytical HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent at a known concentration.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for HPLC analysis.

  • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours. Dilute a sample for HPLC analysis.

  • Photostability: Expose an aliquot of the stock solution in a clear vial to a photostability chamber. Keep a control sample wrapped in foil. After a defined period, analyze both samples by HPLC.

  • Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 70°C) for 24 hours. Analyze by HPLC.

  • Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control to identify degradation peaks and calculate the percentage of the parent compound remaining.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation photo Photolysis prep_stock->photo thermal Thermal Stress prep_stock->thermal hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_factors Degradation Factors Compound Intact Compound in Solution Degradation Degradation Products Compound->Degradation Degradation Temp Temperature Temp->Degradation pH pH pH->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation Enzymes Enzymes Enzymes->Degradation

References

Lu AF11205 In Vivo Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lu AF11205 in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel and potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, mobilizes intracellular calcium and modulates synaptic plasticity.

Q2: What is the most appropriate vehicle for in vivo administration of this compound?

The choice of vehicle for this compound will depend on the route of administration and the desired formulation (e.g., solution, suspension). Due to its low water solubility, several options can be considered. Below is a summary of common formulations.[1]

Q3: My compound is not fully dissolving in the vehicle. What should I do?

If this compound is not fully dissolving, consider the following troubleshooting steps:

  • Sonication: Use a bath sonicator to aid in the dissolution of the compound.

  • Gentle Warming: Gently warm the vehicle to increase solubility. Be cautious not to degrade the compound; do not exceed 37°C.

  • pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility. However, the impact of pH on this compound stability and solubility should be empirically determined.

  • Alternative Vehicle: If dissolution is still an issue, consider trying an alternative vehicle from the list provided in the data table below. It is advisable to test the solubility of a small amount of the compound in different vehicles before preparing the bulk formulation.[1]

Q4: I am observing adverse effects in my vehicle control group. What could be the cause?

Adverse effects in a vehicle control group can sometimes be attributed to the vehicle itself, especially when using co-solvents.

  • Toxicity of Co-solvents: Some co-solvents, such as DMSO and certain concentrations of Tween 80, can have toxic effects in some animal models. Consult the literature for the maximum tolerated dose of your chosen vehicle components for your specific animal model and route of administration.

  • Osmolality: Ensure the osmolality of your vehicle is within a physiologically acceptable range, especially for parenteral routes of administration.

  • Purity of Vehicle Components: Use high-purity, sterile-filtered vehicle components to avoid introducing contaminants that could cause an inflammatory response or other adverse effects.

Q5: How should I prepare a suspension of this compound?

For oral administration, a suspension in an aqueous vehicle like carboxymethyl cellulose (B213188) (CMC) is a common approach.

  • Example Protocol for 0.5% CMC Na Suspension:

    • Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (CMC Na) in deionized water. This may require stirring for several hours to fully dissolve.

    • Weigh the required amount of this compound.

    • Add the powdered compound to the 0.5% CMC Na solution.

    • Vortex and/or sonicate the mixture until a uniform suspension is achieved.

    • It is recommended to stir the suspension continuously during dosing to ensure uniform delivery of the compound.[1]

Data Presentation

Table 1: In Vivo Formulation Options for this compound
Formulation TypeComponentsRoute of AdministrationNotes
Solution DMSO, PEG300, Tween 80, SalineIntravenous, IntraperitonealA common formulation for compounds with low water solubility.
Suspension 1 0.5% Carboxymethyl cellulose (CMC) in waterOralA simple aqueous suspension.
Suspension 2 0.2% Carboxymethyl cellulose (CMC) in waterOralA lower viscosity alternative to 0.5% CMC.
Solution PEG400OralA non-aqueous solution for oral administration.
Suspension 3 0.25% Tween 80 and 0.5% CMC in waterOralThe addition of a surfactant may improve wetting and suspension.
Admixture Mixed with food powdersOralFor long-term studies where administration in the diet is preferred.

Experimental Protocols

Detailed Methodology for a Common In Vivo Formulation

This protocol describes the preparation of a solution of this compound in a vehicle composed of DMSO, PEG300, Tween 80, and saline, which is a common formulation for parenteral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

Procedure:

  • Weigh the desired amount of this compound and place it in a sterile tube.

  • Add DMSO to dissolve the compound. The volume of DMSO should be kept to a minimum, typically no more than 10% of the final volume.

  • Add PEG300 and vortex until the solution is clear.

  • Add Tween 80 and vortex until the solution is clear.

  • Finally, add sterile saline to reach the final desired concentration and volume. Vortex thoroughly to ensure a homogenous solution.

  • The final vehicle composition (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) should be optimized for your specific experimental needs and animal model.

  • The vehicle control for this experiment would be the same formulation without the addition of this compound.

Mandatory Visualizations

Signaling Pathway

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5_Receptor mGlu5 Receptor Glutamate->mGlu5_Receptor Binds Lu_AF11205 This compound (PAM) Lu_AF11205->mGlu5_Receptor Enhances Binding Gq_protein Gq Protein mGlu5_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Downstream_Effects Downstream Cellular Effects PKC->Downstream_Effects Ca_release->Downstream_Effects

Caption: Simplified mGlu5 receptor signaling pathway, enhanced by this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_post_dosing Post-Dosing weigh_compound Weigh this compound and Vehicle Components prepare_vehicle Prepare Vehicle Control weigh_compound->prepare_vehicle prepare_drug Prepare this compound Formulation weigh_compound->prepare_drug administer_vehicle Administer Vehicle Control prepare_vehicle->administer_vehicle administer_drug Administer this compound prepare_drug->administer_drug randomize Randomize Animals into Control and Treatment Groups randomize->administer_vehicle randomize->administer_drug monitor Monitor for Adverse Effects and Therapeutic Outcomes administer_vehicle->monitor administer_drug->monitor collect_samples Collect Samples (Blood, Tissue, etc.) monitor->collect_samples analyze_data Analyze and Interpret Data collect_samples->analyze_data

Caption: General workflow for in vivo studies with this compound.

References

Technical Support Center: Minimizing Toxicity of Novel Compounds in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of novel compounds, such as Lu AF11205, in cell line experiments. The guidance provided here is broadly applicable to in-vitro testing of new chemical entities.

Frequently Asked Questions (FAQs)

Q1: What is the crucial first step in assessing the toxicity of a new compound like this compound?

A1: The initial and most critical step is to perform a dose-response study to determine the compound's cytotoxic or inhibitory effects on your chosen cell line.[1] This involves testing a wide range of concentrations, often from nanomolar to micromolar, to identify a concentration range that is effective without causing excessive cell death.[1][2] This will help establish the EC10 or EC50 values, which are essential for designing subsequent experiments.[3]

Q2: How should I select an appropriate cell line for my experiments?

A2: The choice of cell line should be directly guided by your research question. For instance, if you are investigating a specific type of cancer, you should use a cell line derived from that cancer. It is also vital to consider the inherent characteristics of the cell line, such as its doubling time and known sensitivity to other drugs.

Q3: What are the best practices for preparing and storing the compound to maintain its stability and minimize solvent-induced toxicity?

A3: Always refer to the manufacturer's data sheet for information on the compound's solubility and recommended storage conditions.[4] The most common solvents for in-vitro studies are water, PBS, DMSO, and ethanol.[4] It is crucial to use a solvent that is non-toxic to the cells at the final concentration used in the experiment.[2] A vehicle control (cells treated with the solvent alone) is a necessary component of your experimental design to ensure that any observed effects are due to the compound and not the solvent.[4] For storage, some compounds may be stable as a powder at room temperature but require colder temperatures once in solution.[4]

Q4: How long should I expose the cells to the compound?

A4: The optimal exposure time can vary significantly depending on the compound's mechanism of action and the biological process under investigation.[1][5] It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for observing the desired effect while minimizing off-target toxicity.[1][6]

Troubleshooting Guide

Problem Possible Cause Solution
High variability between replicate wells - Inconsistent cell seeding- Uneven compound distribution- Edge effects in the microplate- Ensure the cell suspension is thoroughly mixed before seeding.- Mix the compound solution well before adding it to the wells.- Avoid using the outer wells of the plate, as they are more prone to evaporation.
No observable effect of the compound - The concentration is too low- The compound is inactive in the chosen cell line- The incubation time is too short- Test a higher concentration range.- Verify the compound's activity in a different, potentially more sensitive, cell line.- Increase the incubation time.[1]
Excessive cell death even at low concentrations - The compound is highly cytotoxic- The cells are particularly sensitive- The solvent concentration is contributing to toxicity- Use a lower concentration range.- Reduce the incubation time.- Ensure the final solvent concentration is not toxic to the cells by running a vehicle control with varying solvent concentrations.[1]
High background in colorimetric or fluorometric assays - Phenol (B47542) red in the culture medium can interfere with some assays.- High cell density leading to high basal signal.- Use phenol red-free medium for the duration of the assay.[7]- Optimize the cell seeding density to ensure the signal falls within the linear range of the assay.[8]
Cells are clumping - Adherent or sticky cells can lead to clumping.- Use a more aggressive enzyme like trypsin for dissociation during cell harvesting.- Use a cell strainer to eliminate clumps before seeding.[9]

Quantitative Data Summary

The following tables provide examples of how to summarize quantitative data from cytotoxicity and viability assays for a hypothetical compound.

Table 1: IC50 Values of Compound "this compound" in Various Cancer Cell Lines after 48-hour exposure.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma25.8
HeLaCervical Adenocarcinoma8.2
HepG2Hepatocellular Carcinoma45.1

Table 2: Effect of Incubation Time on the Cytotoxicity of Compound "this compound" in A549 Cells.

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
198.295.490.1
585.170.355.6
1060.748.932.4
2535.420.110.5
5015.25.62.1

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This protocol is used to assess the cytotoxic effects of a compound on a cell line by measuring the metabolic activity of viable cells.[6][10]

Materials:

  • 96-well tissue culture plates

  • Test compound (e.g., this compound)

  • Appropriate cell line and culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with solvent only) and a blank control (medium only).[1]

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Lu_AF11205 This compound Lu_AF11205->Receptor Binds to Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Inhibits Apoptosis Apoptosis Transcription_Factor->Apoptosis Suppresses

Caption: Hypothetical signaling pathway affected by this compound.

Experimental Workflow for Toxicity Assessment

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Select_Cell_Line Select Appropriate Cell Line Determine_Concentration_Range Determine Compound Concentration Range Select_Cell_Line->Determine_Concentration_Range Seed_Cells Seed Cells in 96-well Plates Determine_Concentration_Range->Seed_Cells Treat_Cells Treat Cells with Compound Dilutions Seed_Cells->Treat_Cells Incubate Incubate for 24, 48, 72h Treat_Cells->Incubate Perform_Assay Perform Viability Assay (e.g., MTT) Incubate->Perform_Assay Measure_Signal Measure Signal (Absorbance) Perform_Assay->Measure_Signal Calculate_Viability Calculate % Viability Measure_Signal->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for assessing compound toxicity.

Troubleshooting Logic Diagram

G Start Start Troubleshooting Problem What is the issue? Start->Problem High_Variability High Variability Problem->High_Variability High Variability No_Effect No Effect Problem->No_Effect No Effect High_Toxicity High Toxicity Problem->High_Toxicity High Toxicity Check_Seeding Check Cell Seeding and Mixing High_Variability->Check_Seeding Increase_Concentration Increase Concentration or Incubation Time No_Effect->Increase_Concentration Decrease_Concentration Decrease Concentration or Incubation Time High_Toxicity->Decrease_Concentration End Problem Resolved Check_Seeding->End Increase_Concentration->End Decrease_Concentration->End

Caption: A logical workflow for troubleshooting common experimental issues.

References

Lu AF11205 Stability and Long-Term Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and long-term storage data for Lu AF11205 is not publicly available. This guide is based on general principles of pharmaceutical stability testing for research compounds, information on related molecules such as mGluR5 positive allosteric modulators and benzothiazole (B30560) derivatives, and established international guidelines. The provided quantitative data and experimental protocols are illustrative examples and should not be considered as validated information for this compound. Researchers are strongly advised to perform their own stability studies to determine the optimal storage and handling conditions for their specific formulations and applications.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for the long-term storage of this compound?

For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container, protected from light and moisture. Based on common practices for benzothiazole derivatives, storage at -20°C or -80°C is advisable to minimize degradation. For short-term storage, refrigeration at 2-8°C may be acceptable, but it is crucial to prevent moisture ingress.

Q2: How should I handle this compound upon receiving it?

Upon receipt, it is best practice to store the compound under the recommended long-term storage conditions immediately. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation, which can introduce moisture and affect stability.

Q3: What solvents are suitable for dissolving this compound, and how does this affect stability?

This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in other solvents should be experimentally determined. It is important to note that the stability of the compound in solution is generally lower than in its solid state.

Q4: Are there any known incompatibilities for this compound?

Specific incompatibility data for this compound is not available. However, as a general precaution, avoid strong oxidizing agents, strong acids, and strong bases. When preparing formulations, the compatibility with all excipients should be assessed.

Q5: What are the potential signs of degradation of this compound?

Visual signs of degradation can include a change in color or the appearance of clumping in the solid material. For solutions, precipitation or a change in color may indicate degradation. However, the absence of these signs does not guarantee stability. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the purity and identify any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Compound degradation due to improper storage or handling.1. Verify the storage conditions and handling procedures. 2. Prepare a fresh stock solution from a new vial of the compound. 3. Perform an analytical check (e.g., HPLC) on the current stock solution to assess its purity.
Precipitation observed in the stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the solution and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution or using a different solvent system. 3. Ensure vials are tightly sealed to prevent solvent evaporation.
Change in the physical appearance of the solid compound. Exposure to moisture, light, or elevated temperatures.1. Discard the vial if significant changes are observed. 2. Review storage procedures to ensure protection from environmental factors.

Illustrative Quantitative Stability Data

The following tables present hypothetical stability data for this compound based on typical stability studies for research compounds. This is not actual data for this compound.

Table 1: Example Stability of Solid this compound under Different Temperature and Humidity Conditions

Storage ConditionTime PointPurity (%) by HPLCAppearance
-80°C 0 Months99.8White to off-white powder
12 Months99.7No change
24 Months99.6No change
-20°C 0 Months99.8White to off-white powder
12 Months99.5No change
24 Months99.2No change
4°C 0 Months99.8White to off-white powder
6 Months98.9No change
12 Months98.1Slight yellowing
25°C / 60% RH 0 Months99.8White to off-white powder
3 Months97.5Yellowing
6 Months95.2Significant yellowing
40°C / 75% RH 0 Months99.8White to off-white powder
1 Month94.1Brownish powder
3 Months88.7Dark brown powder

Table 2: Example Stability of this compound in DMSO (10 mM) Solution

Storage ConditionTime PointPurity (%) by HPLC
-80°C 0 Months99.8
6 Months99.5
12 Months99.1
-20°C 0 Months99.8
3 Months99.2
6 Months98.5
4°C 0 Months99.8
1 Week98.0
1 Month95.3

Experimental Protocols

The following are generalized experimental protocols for stability testing, based on the International Council for Harmonisation (ICH) guidelines.

Protocol 1: Stability Testing of Solid this compound

  • Objective: To assess the stability of solid this compound under various temperature and humidity conditions.

  • Materials: this compound (solid), climate-controlled stability chambers, amber glass vials with screw caps, HPLC system with a suitable column and detector.

  • Procedure:

    • Aliquot approximately 5-10 mg of solid this compound into amber glass vials.

    • Tightly seal the vials.

    • Place the vials in stability chambers set to the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Refrigerated: 5°C ± 3°C

      • Frozen: -20°C ± 5°C and -80°C ± 10°C

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term), remove a vial from each condition.

    • Allow the vial to equilibrate to room temperature.

    • Visually inspect for any changes in physical appearance.

    • Accurately weigh and dissolve a portion of the sample in a suitable solvent (e.g., DMSO) to a known concentration.

    • Analyze the sample by a validated stability-indicating HPLC method to determine the purity and quantify any degradation products.

Protocol 2: Stability Testing of this compound in Solution

  • Objective: To determine the stability of this compound in a specific solvent at different temperatures.

  • Materials: this compound, solvent (e.g., DMSO), amber glass vials, storage units at various temperatures, HPLC system.

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent to a specified concentration (e.g., 10 mM).

    • Aliquot the solution into amber glass vials.

    • Store the vials at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C).

    • At designated time points (e.g., 0, 1, 2, 4 weeks for room temperature and 4°C; 0, 1, 3, 6, 12 months for frozen conditions), remove a vial from each temperature.

    • Allow the vial to thaw and equilibrate to room temperature.

    • Analyze the sample directly by HPLC to assess purity and degradation.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Equilibration, Aliquoting) start->check_handling prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh check_handling->prepare_fresh analyze_old Analyze Old Stock (e.g., HPLC) prepare_fresh->analyze_old results_ok Results Consistent with Fresh Stock? analyze_old->results_ok issue_resolved Issue Resolved results_ok->issue_resolved Yes degradation_confirmed Degradation Confirmed Discard Old Stock results_ok->degradation_confirmed No investigate_further Investigate Other Experimental Variables results_ok->investigate_further Partially degradation_confirmed->issue_resolved

Caption: Logical workflow for troubleshooting stability-related issues with this compound.

SignalingPathway Simplified Signaling Pathway of an mGluR5 Positive Allosteric Modulator Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Binds to orthosteric site LuAF11205 This compound (PAM) LuAF11205->mGluR5 Binds to allosteric site Gq_protein Gq Protein Activation mGluR5->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified signaling pathway involving an mGluR5 positive allosteric modulator like this compound.

Technical Support Center: Dosage Adjustment for Novel Allosteric Modulators in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of novel positive allosteric modulators (PAMs), exemplified by the hypothetical compound Lu AF11205, across different animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is a positive allosteric modulator (PAM) and how does it differ from a direct agonist?

A1: A positive allosteric modulator (PAM) is a compound that binds to a site on a receptor distinct from the primary (orthosteric) binding site of the endogenous ligand.[1] Unlike a direct agonist, which directly activates the receptor, a PAM typically has little to no intrinsic efficacy on its own. Instead, it enhances the effect of the endogenous or an administered orthosteric agonist, often by increasing its binding affinity or efficacy.[1] This can result in a greater response to the natural ligand.

Q2: Why can't I simply use the same mg/kg dose of this compound across different animal models?

A2: Directly translating a mg/kg dose across different animal species is not recommended due to significant physiological and metabolic differences.[2] Factors such as body surface area, metabolic rate, pharmacokinetics (absorption, distribution, metabolism, and excretion), and even target receptor pharmacology can vary substantially between species.[3][4][5] For instance, larger animals generally have slower metabolic rates, which can affect drug clearance and exposure.[2] Allosteric sites on receptors can also be less conserved across species compared to orthosteric sites, potentially leading to species-selective activity.[1] Therefore, a dose that is effective and safe in mice may be ineffective or toxic in rats or dogs.

Q3: How do I determine the starting dose for a new animal model?

A3: Determining the starting dose for a new animal model involves several steps. A common and recommended approach is to use allometric scaling from a species where the dose is already established.[2][4] Allometric scaling uses body surface area and metabolic rate to estimate an equivalent dose. The Human Equivalent Dose (HED) can be calculated from animal data, and this principle can be adapted for animal-to-animal dose conversion. It is also crucial to conduct preliminary dose-ranging studies in a small number of animals to assess safety and tolerability before proceeding with larger efficacy studies.

Q4: What are the key pharmacokinetic (PK) parameters to consider when adjusting dosages?

A4: Key pharmacokinetic parameters to consider include:

  • Bioavailability (F%) : The fraction of an administered dose that reaches systemic circulation. This can differ significantly between oral and intravenous administration and across species.[3][5][6]

  • Clearance (CL) : The rate at which a drug is removed from the body. Higher clearance may necessitate higher or more frequent dosing.[3][5][6]

  • Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A larger Vd may indicate greater distribution into tissues.[3][5]

  • Half-life (t½) : The time it takes for the concentration of the drug in the body to be reduced by half. This influences the dosing interval.[3][5]

  • Peak Plasma Concentration (Cmax) and Time to Peak Concentration (Tmax) : These parameters are important for understanding the absorption rate and the maximum exposure after a dose.

Troubleshooting Guide

Issue 1: Lack of Efficacy in a New Animal Model

  • Possible Cause: The dose may be too low due to faster metabolism or lower bioavailability in the new species.

  • Troubleshooting Steps:

    • Review Pharmacokinetic Data: Compare the plasma exposure (AUC) in the new model to the exposure in a model where efficacy was observed. If the exposure is significantly lower, the dose needs to be increased.

    • Conduct a Dose-Response Study: Perform a study with escalating doses to determine if a therapeutic effect can be achieved at a higher, safe concentration.

    • Check for Species-Specific Receptor Pharmacology: As allosteric sites can be less conserved, the compound may have lower affinity or efficacy at the receptor in the new species.[1] This can be tested using in vitro assays with cells expressing the receptor from each species.

Issue 2: Unexpected Toxicity or Adverse Effects

  • Possible Cause: The dose may be too high, leading to exaggerated pharmacology or off-target effects. The metabolite profile might also differ between species, with one species producing a toxic metabolite.

  • Troubleshooting Steps:

    • Reduce the Dose: Immediately lower the dose and observe if the adverse effects resolve.

    • Conduct Safety Pharmacology and Toxicology Studies: These studies are designed to identify potential adverse effects on major organ systems.[7][8]

    • Analyze Metabolite Profiles: Compare the metabolites formed in the different animal models to identify any species-specific metabolites that could be responsible for the toxicity.

Issue 3: High Variability in Experimental Results

  • Possible Cause: This could be due to inconsistent drug administration, variability in drug absorption (especially with oral dosing), or differences in the health status or genetic background of the animals.

  • Troubleshooting Steps:

    • Refine Dosing Technique: Ensure accurate and consistent administration of the compound. For oral gavage, ensure the compound is properly in solution or suspension.

    • Consider an Alternative Route of Administration: Intravenous or intraperitoneal administration can bypass variability in oral absorption.[6]

    • Monitor Animal Health: Ensure all animals are healthy and of a consistent age and weight.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize hypothetical pharmacokinetic data for this compound in different preclinical species to illustrate the importance of species-specific dose adjustments.

Table 1: Pharmacokinetic Parameters of this compound Following a 10 mg/kg Intravenous (IV) Dose

ParameterMouseRatDog
Cmax (ng/mL) 1200950700
AUC (ng*h/mL) 360042005500
CL (mL/min/kg) 46.339.730.3
Vd (L/kg) 3.54.25.8
t½ (h) 1.21.83.2

Table 2: Pharmacokinetic Parameters of this compound Following a 20 mg/kg Oral (PO) Dose

ParameterMouseRatDog
Cmax (ng/mL) 450300250
Tmax (h) 0.51.01.5
AUC (ng*h/mL) 180021003300
Bioavailability (F%) 25%25%30%

Experimental Protocols

Protocol 1: Dose-Ranging Study for Safety and Tolerability

  • Animal Selection: Select a small group of healthy animals (e.g., 3-5 per group) for each dose level.

  • Dose Selection: Based on allometric scaling or in vitro data, select a range of at least 3-4 doses, including a low, medium, and high dose.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Monitoring: Closely monitor the animals for any signs of toxicity, such as changes in weight, behavior, or food and water consumption, for a predetermined period (e.g., 7 days).

  • Data Collection: Record all observations systematically. At the end of the study, collect blood samples for hematology and clinical chemistry analysis, and perform a gross necropsy.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

Protocol 2: Pharmacokinetic Study

  • Animal Groups: Use a sufficient number of animals to allow for serial blood sampling (e.g., 3-5 animals per time point or using a sparse sampling design).

  • Dose Administration: Administer a single dose of this compound via the desired route (e.g., IV and PO to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, Tmax, t½, CL, and Vd.

Visualizations

Allosteric_Modulation cluster_0 Inactive Receptor State cluster_1 Active Receptor State cluster_2 Allosteric Modulation R Receptor (R) Inactive R_star Receptor (R*) Active R->R_star Basal Activity Agonist Orthosteric Agonist Agonist->R_star:head Binds & Activates Agonist_PAM_R_star Receptor (R*) Agonist + PAM Bound (Enhanced Activity) Agonist->Agonist_PAM_R_star:head PAM This compound (PAM) PAM->Agonist_PAM_R_star:head Binds & Potentiates

Caption: Mechanism of Positive Allosteric Modulation by this compound.

Experimental_Workflow cluster_0 Dose Estimation & Refinement cluster_1 Efficacy Testing start Start: Known Efficacious Dose in Species A allometric_scaling Allometric Scaling to Estimate Dose for Species B start->allometric_scaling dose_ranging Dose-Ranging Study (Safety & Tolerability) allometric_scaling->dose_ranging pk_study Pharmacokinetic Study (Determine Exposure) dose_ranging->pk_study Identifies MTD dose_adjustment Dose Adjustment Based on PK & Safety Data pk_study->dose_adjustment Provides AUC, Cmax efficacy_study Efficacy Study in Disease Model of Species B dose_adjustment->efficacy_study

Caption: Workflow for Dosage Adjustment in a New Animal Model.

Troubleshooting_Logic start Experiment in New Animal Model outcome Observe Outcome start->outcome no_efficacy Lack of Efficacy outcome->no_efficacy No toxicity Unexpected Toxicity outcome->toxicity Adverse Effects success Desired Efficacy & Safety outcome->success Yes check_pk Review PK Data (Is exposure sufficient?) no_efficacy->check_pk reduce_dose Reduce Dose toxicity->reduce_dose dose_response Conduct Dose-Response Study check_pk->dose_response Low Exposure safety_studies Conduct Safety Pharmacology reduce_dose->safety_studies

References

Technical Support Center: Enhancing CNS Delivery of Lu AF11205

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lu AF11205. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenge of poor blood-brain barrier (BBB) penetration of the PDE4 inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its penetration across the blood-brain barrier a concern?

This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is highly expressed in the central nervous system (CNS) and is a key enzyme in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a second messenger crucial for various neuronal processes.[1] By inhibiting PDE4, this compound can modulate cAMP signaling, which has therapeutic potential for a range of neurological and psychiatric disorders. However, the BBB is a significant obstacle for many small molecule drugs, limiting their access to the CNS.[2][3] Achieving sufficient brain concentrations of this compound is critical for its therapeutic efficacy.

Q2: What are the primary mechanisms that limit the BBB penetration of small molecules like this compound?

The poor BBB penetration of small molecules is often attributed to a combination of factors:

  • Low Passive Permeability: The tight junctions between the endothelial cells of the BBB restrict the passage of many molecules.[2] Physicochemical properties such as high polarity, large molecular size, and low lipophilicity can hinder passive diffusion across the BBB.

  • Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of compounds out of the brain and back into the bloodstream.[2]

  • Plasma Protein Binding: High binding to plasma proteins can reduce the concentration of the free, unbound drug that is available to cross the BBB.

Q3: What general strategies can be employed to improve the BBB penetration of this compound?

Several strategies can be explored to enhance the CNS delivery of this compound:

  • Chemical Modification: Modifying the structure of this compound to create more lipophilic analogs or designing a prodrug that is converted to the active form within the brain can improve its ability to cross the BBB.

  • Formulation-Based Strategies: Encapsulating this compound in nanoparticles or liposomes can facilitate its transport across the BBB.[4]

  • Alternative Delivery Routes: Intranasal administration can bypass the BBB by delivering the drug directly to the CNS via the olfactory and trigeminal nerves.[5][6]

  • Biological Approaches: Conjugating this compound to molecules that can hijack endogenous receptor-mediated transport systems on the BBB is another potential strategy.[4]

Troubleshooting Guides

Problem: Inconsistent or low permeability of this compound in in vitro BBB models.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal In Vitro Model Ensure the chosen in vitro BBB model is appropriate for the experimental goals. Consider co-culture models with astrocytes and pericytes for a more physiologically relevant system.
Low Cell Monolayer Integrity Regularly monitor the Transendothelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be stable and within the expected range for the cell type used.
Efflux Transporter Activity Co-administer this compound with known inhibitors of efflux transporters (e.g., verapamil (B1683045) for P-gp) to determine if active efflux is limiting its permeability.
Metabolism by BBB Endothelial Cells Analyze the receiver compartment for metabolites of this compound to assess if the compound is being metabolized by enzymes present in the BBB endothelial cells.
Problem: Discrepancy between in vitro permeability and in vivo brain penetration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Plasma Protein Binding Determine the fraction of this compound bound to plasma proteins. High binding can significantly reduce the unbound concentration available to cross the BBB in vivo.
Rapid Systemic Clearance Evaluate the pharmacokinetic profile of this compound. Rapid metabolism and clearance from the systemic circulation can lead to low brain exposure, even with good BBB permeability.
In Vivo Efflux Activity The in vivo activity of efflux transporters may be more pronounced than in some in vitro models. Consider in situ brain perfusion studies to get a more accurate measure of brain uptake.
Regional Differences in BBB Permeability Brain penetration can vary in different regions of the brain. Use techniques like microdialysis or quantitative autoradiography to assess regional brain distribution.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model

This protocol outlines the steps to assess the permeability of this compound across a brain endothelial cell monolayer.

Methodology:

  • Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on Transwell inserts until a confluent monolayer is formed.

  • TEER Measurement: Measure the TEER daily to monitor the integrity of the monolayer. Experiments should be performed when TEER values are stable and above a predetermined threshold.

  • Permeability Assay:

    • Add this compound at a known concentration to the apical (luminal) chamber of the Transwell.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of transport of this compound across the monolayer.

    • A is the surface area of the Transwell membrane.

    • C0 is the initial concentration of this compound in the apical chamber.

Protocol 2: Evaluation of P-glycoprotein Efflux using an MDR1-MDCK Cell Model

This protocol is designed to determine if this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.

Methodology:

  • Cell Culture: Grow Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDR1-MDCK) on Transwell inserts.

  • Bidirectional Transport Assay:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical chamber and measure its appearance in the basolateral chamber over time.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Data Analysis:

    • Calculate the Papp values for both A-B and B-A transport.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An efflux ratio significantly greater than 2 suggests that this compound is a substrate for P-gp.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment invitro_start Start: Poor BBB Penetration of this compound pampa PAMPA-BBB Assay (Initial Permeability Screen) invitro_start->pampa transwell Transwell BBB Model (Permeability & TEER) pampa->transwell Promising Permeability mdck MDR1-MDCK Assay (Efflux Substrate Identification) transwell->mdck Low Papp chem_mod Chemical Modification (Prodrug, Lipophilicity) mdck->chem_mod Efflux Substrate formulation Novel Formulation (Nanoparticles, Liposomes) mdck->formulation Efflux Substrate delivery Alternative Delivery (Intranasal) mdck->delivery pk_pd Pharmacokinetics/ Pharmacodynamics chem_mod->pk_pd formulation->pk_pd delivery->pk_pd microdialysis Brain Microdialysis (Unbound Brain Concentration) pk_pd->microdialysis efficacy Preclinical Efficacy Studies microdialysis->efficacy

Caption: Experimental workflow for addressing and overcoming poor BBB penetration.

pde4_signaling_pathway GPCR GPCR Activation (e.g., by Neurotransmitter) AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP AMP PDE4->AMP Hydrolyzes Lu_AF11205 This compound Lu_AF11205->PDE4 Inhibits CREB CREB Phosphorylation PKA->CREB ERK ERK Phosphorylation Epac->ERK Gene_Transcription Gene Transcription (Neuroplasticity, Anti-inflammatory) CREB->Gene_Transcription ERK->Gene_Transcription

References

Validation & Comparative

A Comparative Guide to mGlu5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators (PAMs) of mGlu5 have emerged as a promising therapeutic strategy, as they offer the potential for greater subtype selectivity and a more subtle modulation of receptor function compared to orthosteric agonists.

This guide provides a comparative overview of several well-characterized mGlu5 PAMs. While specific experimental data for the compound "Lu AF11205" is not available in the public domain, this document will focus on a comparison of representative mGlu5 PAMs from different chemical classes and with distinct pharmacological profiles. This comparison aims to provide researchers with a valuable resource for selecting appropriate tool compounds and for understanding the diverse landscape of mGlu5 PAMs.

The compounds discussed include representatives that bind to the common allosteric site recognized by MPEP (2-methyl-6-(phenylethynyl)pyridine), as well as those that act at distinct, non-MPEP sites. Furthermore, this guide will touch upon the concepts of ago-PAM activity and stimulus bias, which are critical considerations in the development of mGlu5-targeted therapeutics.

Comparative In Vitro Pharmacology of mGlu5 PAMs

The following table summarizes the in vitro potency and efficacy of selected mGlu5 PAMs from different chemical scaffolds. These compounds have been chosen to represent the diversity of available modulators.

CompoundChemical ClassBinding SiteEC50 (PAM activity)Maximal Potentiation (% of Glutamate ECmax)Intrinsic Agonist Activity (ago-PAM)Reference
CDPPB PyrazoleMPEP site~27 nM>7-fold potentiation of threshold glutamate responseYes, at higher concentrations[1]
VU0360172 NicotinamideMPEP site~220 nM (as an ago-PAM)Potentiates glutamate responseYes[2]
Fenobam ImidazoleMPEP siteN/A (primarily characterized as a NAM)N/ANo[3]
VU0409551 Novel scaffoldNon-MPEP site235 nM11-fold shift in glutamate EC50No (pure PAM)[4]
CPPHA BenzamideNon-MPEP siteMicromolar rangePotentiates glutamate responseCan inhibit some signaling pathways (e.g., ERK1/2)[5]

Note: EC50 values and maximal potentiation can vary depending on the specific assay conditions and cell system used.

Comparative In Vivo Effects of mGlu5 PAMs

The in vivo effects of mGlu5 PAMs are often assessed in rodent models of psychosis, cognition, and anxiety. The table below highlights some of the reported in vivo activities of the selected compounds.

CompoundAnimal ModelEffectReference
CDPPB Amphetamine-induced hyperlocomotion (rat)Reversal of hyperlocomotion[1]
Prepulse inhibition deficit (rat)Reversal of deficit[1]
VU0360172 Amphetamine-induced hyperlocomotion (rat)Dose-dependent reversal of hyperlocomotion[2]
Fenobam Formalin-induced pain (mouse)Analgesic effect[3]
VU0409551 Amphetamine-induced hyperlocomotion (rat)Robust, dose-dependent efficacy[4]
Contextual fear conditioning (rat)Enhancement of cognitive function[4]

Signaling Pathways and Experimental Workflows

mGlu5 Signaling Pathway

Activation of the mGlu5 receptor, a Gq/11-coupled GPCR, initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical signaling pathway.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 binds to orthosteric site PAM mGlu5 PAM PAM->mGlu5 binds to allosteric site Gq11 Gq/11 mGlu5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates ERK ERK1/2 Signaling PKC->ERK leads to experimental_workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Potency Potency & Efficacy Determination (EC50, Maximal Potentiation) HTS->Potency Hit Confirmation Selectivity Selectivity Profiling (vs. other mGluRs and GPCRs) Potency->Selectivity Lead Identification Mechanism Mechanism of Action (Binding Site, ago-PAM activity) Selectivity->Mechanism Detailed Characterization Slices Brain Slice Electrophysiology (Modulation of Synaptic Transmission) Mechanism->Slices Functional Validation PK Pharmacokinetics (Brain Penetration, Half-life) Slices->PK Pre-clinical Candidate Selection Behavior Behavioral Models (Psychosis, Cognition, Anxiety) PK->Behavior Efficacy Testing

References

A Preclinical Showdown: Lu AF11205 and CDPPB for Glutamatergic Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of glutamatergic modulators, two prominent mGluR5 positive allosteric modulators (PAMs), Lu AF11205 and CDPPB, have emerged as key compounds in preclinical studies. This guide provides a comparative analysis of their performance in preclinical models, offering a head-to-head look at their in vitro and in vivo properties.

Both this compound, developed by Lundbeck, and CDPPB have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including schizophrenia and cognitive deficits. Their mechanism of action centers on the potentiation of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a key player in synaptic plasticity and neuronal excitability. By binding to an allosteric site on the mGluR5 receptor, these compounds enhance the receptor's response to the endogenous ligand glutamate.

In Vitro Profile: A Look at Potency and Selectivity

A direct quantitative comparison of the in vitro potency of this compound and CDPPB is challenging due to the limited publicly available data for this compound. However, available information and data from analogous compounds suggest a potent profile for the Lundbeck compound. CDPPB, on the other hand, has been extensively characterized in the scientific literature.

ParameterThis compoundCDPPB
Target mGluR5 Positive Allosteric ModulatormGluR5 Positive Allosteric Modulator
In Vitro Potency (EC50) Data not publicly available. An analogous Lundbeck compound (11c) demonstrated an EC50 of 30 nM.~10-27 nM[1][2][3]
Selectivity Selective for mGluR5.Selective for mGluR5; no significant activity at other mGluR subtypes or other tested receptors and ion channels.[1]

In Vivo Efficacy: Performance in Preclinical Models

Both compounds have demonstrated efficacy in animal models relevant to psychiatric and neurological disorders. A key model for assessing antipsychotic potential is the reversal of amphetamine-induced hyperlocomotion.

Preclinical ModelThis compoundCDPPB
Amphetamine-Induced Hyperlocomotion Data not publicly available.Effectively reverses amphetamine-induced hyperlocomotion in rats.[1][2]
Prepulse Inhibition (PPI) Deficits Data not publicly available.Reverses amphetamine-induced deficits in PPI in rats, a measure of sensorimotor gating relevant to schizophrenia.[1][2]
Cognitive Enhancement Data not publicly available.Has shown to improve performance in models of recognition memory.[4]
Huntington's Disease Model Data not publicly available.Chronic treatment in a mouse model of Huntington's disease showed neuroprotective effects and ameliorated motor and cognitive deficits.[5]

Pharmacokinetic Properties

The ability of a compound to be orally available and penetrate the brain is crucial for its potential as a CNS therapeutic.

ParameterThis compoundCDPPB
Oral Bioavailability Reported to have high brain levels after oral administration in rats and mice (for analogous compound 11c).Orally active and brain penetrant.[1]
Brain Penetration Reported to have high brain levels (for analogous compound 11c).Brain penetrant.[1]

Signaling Pathways and Experimental Workflows

The potentiation of mGluR5 by these PAMs triggers a cascade of intracellular signaling events. The primary pathway involves the activation of Gq-proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ Mobilization IP3->Ca2 induces PKC PKC Activation DAG->PKC Ca2->PKC Glutamate Glutamate Glutamate->mGluR5 PAM This compound or CDPPB PAM->mGluR5

Caption: Simplified signaling pathway of mGluR5 activation by PAMs.

A typical experimental workflow to assess the in vivo efficacy of these compounds in a preclinical model of psychosis is outlined below.

G cluster_workflow In Vivo Efficacy Workflow start Animal Acclimation treatment Compound Administration (this compound or CDPPB or Vehicle) start->treatment challenge Psychostimulant Challenge (e.g., Amphetamine) treatment->challenge behavior Behavioral Assessment (e.g., Locomotor Activity, PPI) challenge->behavior data Data Analysis behavior->data end Results data->end

Caption: Experimental workflow for psychosis models.

Experimental Protocols

In Vitro Potency Assessment (Calcium Mobilization Assay):

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in appropriate media.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: Cells are pre-incubated with varying concentrations of the test compound (this compound or CDPPB).

  • Glutamate Stimulation: A sub-maximal concentration of glutamate is added to stimulate the mGluR5 receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The EC50 value, representing the concentration of the compound that produces 50% of the maximal potentiation of the glutamate response, is calculated.

In Vivo Amphetamine-Induced Hyperlocomotion Model:

  • Animals: Male Sprague-Dawley rats are used.

  • Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas).

  • Treatment: Animals are pre-treated with either vehicle, this compound, or CDPPB at various doses via an appropriate route of administration (e.g., intraperitoneal or oral).

  • Challenge: After a specified pre-treatment time, animals are challenged with a subcutaneous injection of d-amphetamine.

  • Behavioral Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration using an automated activity monitoring system.

  • Data Analysis: The effects of the test compounds on amphetamine-induced hyperlocomotion are analyzed and compared to the vehicle-treated group.

Conclusion

Both this compound and CDPPB are potent and selective mGluR5 PAMs with demonstrated or suggested efficacy in preclinical models relevant to CNS disorders. CDPPB is a well-characterized tool compound with a wealth of publicly available data. While specific preclinical data for this compound remains less accessible, information on analogous compounds from Lundbeck suggests a similarly promising profile. The choice between these compounds for research purposes may depend on the specific experimental context, the need for a well-established benchmark (CDPPB), or the exploration of a novel chemical entity (this compound). Further publication of head-to-head comparative studies will be invaluable for the research community to fully delineate the subtle differences in their pharmacological profiles and therapeutic potential.

References

Efficacy of Lu AF35700 in a Preclinical Model of Schizophrenia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide provides a detailed analysis of the efficacy of Lu AF35700 in a preclinical disease model, juxtaposed with its performance in human clinical trials for treatment-resistant schizophrenia. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Lu AF35700's therapeutic potential.

Executive Summary

Lu AF35700, a novel antipsychotic agent with a primary mechanism of action as a dopamine (B1211576) D1 and D2 receptor antagonist, has been evaluated in both preclinical and clinical settings. While it demonstrated antipsychotic effects, it did not show superiority over standard-of-care treatments in a major clinical trial for treatment-resistant schizophrenia.[1][2] This guide summarizes the key findings from a preclinical study using the phencyclidine (PCP) rat model of schizophrenia and the pivotal Phase III clinical trial (NCT02717195), comparing its efficacy against risperidone (B510) and olanzapine (B1677200).

Comparative Efficacy Data

The following tables summarize the quantitative outcomes from the preclinical phencyclidine (PCP) model and the Phase III clinical trial in treatment-resistant schizophrenia.

Preclinical Efficacy in the Phencyclidine (PCP) Rat Model
ParameterEffect of PCPEffect of Lu AF35700 on PCP-induced changesComparator(s)Comparator Effect(s)
Neuronal Discharge Rate in Thalamo-cortical NetworksIncreasedReversed the alterationHaloperidol (B65202) (D2 antagonist)Reversed PCP effects
Low-Frequency Oscillation (LFO) in Thalamo-cortical NetworksDecreasedReversed the alterationHaloperidol (D2 antagonist), SCH-23390 (D1 antagonist)Haloperidol reversed the effect. A combination of sub-effective doses of haloperidol and SCH-23390 fully reversed the effect.
c-fos mRNA Expression in Thalamo-cortical RegionsIncreasedPrevented the increaseNot explicitly stated for this parameterNot explicitly stated for this parameter

Data from a study evaluating Lu AF35700 in a phencyclidine (PCP)-induced model of schizophrenia in rats.[3]

Clinical Efficacy in Treatment-Resistant Schizophrenia (NCT02717195)
Outcome MeasureLu AF35700 (10 mg)Lu AF35700 (20 mg)Active Comparator (Risperidone or Olanzapine)
Mean Change from Baseline in PANSS Total Score -10.1 (± 0.96 SE)-8.22 (± 0.98 SE)-9.90 (± 0.97 SE)
Treatment Difference vs. Comparator [95% CI] -0.12 [-2.37; 2.13]1.67 [-0.59; 3.94]N/A

Data from a 10-week, randomized, double-blind, active-controlled clinical trial in patients with treatment-resistant schizophrenia.[1][2] The Positive and Negative Syndrome Scale (PANSS) is a standard instrument for assessing the severity of symptoms in schizophrenia.

Experimental Protocols

Preclinical Study: Phencyclidine (PCP) Rat Model of Schizophrenia

Objective: To evaluate the ability of Lu AF35700 to reverse the alterations in thalamo-cortical activity induced by phencyclidine (PCP), a pharmacological model of schizophrenia.[3]

Animal Model: Adult male Sprague-Dawley rats were used.

Experimental Groups:

  • Vehicle control

  • PCP administration

  • Lu AF35700 pre-treatment followed by PCP administration

  • Haloperidol pre-treatment followed by PCP administration

  • SCH-23390 (a D1 antagonist) pre-treatment followed by PCP administration

  • Combination of sub-effective doses of haloperidol and SCH-23390 followed by PCP administration

Methodology:

  • Drug Administration: Lu AF35700, haloperidol, and SCH-23390 were administered prior to the administration of PCP.

  • Electrophysiological Recordings: In anesthetized rats, single-unit recordings and local field potentials were obtained from the thalamus and prefrontal cortex to measure neuronal discharge rate and low-frequency oscillations (LFO).

  • Gene Expression Analysis: In awake rats, in situ hybridization was used to measure the expression of c-fos mRNA, a marker of neuronal activity, in various brain regions.

Clinical Trial: NCT02717195

Objective: To evaluate the efficacy and safety of Lu AF35700 in patients with treatment-resistant schizophrenia.

Study Design: A randomized, double-blind, active-controlled, 10-week clinical trial.[1][2]

Participant Population: Patients diagnosed with treatment-resistant schizophrenia.

Intervention Arms:

  • Lu AF35700 (10 mg/day)

  • Lu AF35700 (20 mg/day)

  • Active Comparator (risperidone or olanzapine)

Methodology:

  • Screening and Prospective Confirmation: Patients underwent a screening period and a prospective confirmation period to verify treatment resistance.

  • Randomization and Blinding: Eligible patients were randomized in a 1:1:1 ratio to one of the three treatment arms. The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.

  • Primary Endpoint Assessment: The primary outcome measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 10.

Mechanism of Action and Signaling Pathways

Lu AF35700, risperidone, and olanzapine all exert their antipsychotic effects primarily through the modulation of dopamine and serotonin (B10506) receptors. The key signaling pathways are depicted below.

cluster_0 Dopamine D1 Receptor Signaling cluster_1 Dopamine D2 Receptor Signaling D1_Receptor D1 Receptor Gs Gs protein D1_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression Regulates D2_Receptor D2 Receptor Gi Gi protein D2_Receptor->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_inhib cAMP AC_inhib->cAMP_inhib Decreases Lu_AF35700 Lu AF35700 (Antagonist) Lu_AF35700->D1_Receptor Blocks Lu_AF35700->D2_Receptor Blocks Risperidone_Olanzapine Risperidone / Olanzapine (Antagonists) Risperidone_Olanzapine->D2_Receptor Blocks

Dopamine D1 and D2 Receptor Signaling Pathways.

cluster_preclinical Preclinical Experimental Workflow (PCP Rat Model) cluster_clinical Clinical Trial Workflow (NCT02717195) acclimatization Animal Acclimatization drug_admin Drug Administration (Lu AF35700 or Comparator) acclimatization->drug_admin pcp_admin PCP Administration drug_admin->pcp_admin data_collection Data Collection (Electrophysiology / Gene Expression) pcp_admin->data_collection analysis Data Analysis data_collection->analysis screening Patient Screening confirmation Prospective Confirmation of Treatment Resistance screening->confirmation randomization Randomization (1:1:1) confirmation->randomization treatment 10-Week Double-Blind Treatment (Lu AF35700 or Comparator) randomization->treatment endpoint_assessment Primary Endpoint Assessment (Change in PANSS Score) treatment->endpoint_assessment

Experimental Workflows.

Conclusion

The available data indicates that Lu AF35700 shows biological activity in a preclinical model of schizophrenia by reversing PCP-induced neuronal alterations.[3] However, in a large-scale clinical trial, this did not translate into superior efficacy over existing treatments for treatment-resistant schizophrenia.[1][2] The discordance between preclinical and clinical findings highlights the challenges in translating efficacy from animal models to complex human diseases. Further research may be needed to identify specific patient populations or disease subtypes that may benefit from Lu AF35700's unique pharmacological profile.

References

Replicating Published Findings on mGluR5 Positive Allosteric Modulators: A Comparative Guide in the Context of Lu AF11205

Author: BenchChem Technical Support Team. Date: December 2025

Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in synaptic plasticity has made it a significant target for therapeutic intervention in various neurological and psychiatric disorders.[1][2][3] Positive allosteric modulators of mGluR5 are compounds that do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate.[1] This mechanism offers a more nuanced approach to modulating receptor activity compared to direct agonists.

Comparative Data of Well-Characterized mGluR5 PAMs

To provide a benchmark for evaluating novel compounds like Lu AF11205, the following table summarizes key in vitro and in vivo data for other extensively studied mGluR5 PAMs. Researchers aiming to characterize this compound would seek to generate similar comparative data.

CompoundIn Vitro Potency (EC₅₀)In Vivo ModelEffective Dose RangeObserved EffectsReference
CDPPB ~280 nM (rat cortical astrocytes)Amphetamine-induced hyperlocomotion10-30 mg/kg (i.p.)Reversal of hyperlocomotion[4]
Morris water maze10-30 mg/kg (i.p.)Enhancement of spatial learning[1]
VU0360172 16 nM (HEK293 cells)Amphetamine-induced hyperlocomotion30-100 mg/kg (i.p. & p.o.)Reversal of hyperlocomotion[4][5]
VU0409551 ~100 nM (cell-based assays)BACHD mouse model of Huntington's diseaseNot specifiedReversal of memory deficits, increased dendritic spine density[3]
ADX-47273 ~5 µM (recombinant cells)Not specifiedNot specifiedPotentiation of mGluR5-mediated responses[5]

Experimental Protocols

Detailed methodologies are critical for the replication of findings. Below are outlines of key experimental protocols used to characterize mGluR5 PAMs.

In Vitro Assays

1. Calcium Mobilization Assay:

  • Objective: To determine the potency and efficacy of the PAM in potentiating glutamate-induced intracellular calcium release in cells expressing mGluR5.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing rat or human mGluR5.

  • Methodology:

    • Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken.

    • The test compound (e.g., this compound) is added at various concentrations.

    • An EC₂₀ concentration of glutamate (the concentration that elicits 20% of the maximal response) is added to stimulate the receptor.

    • The change in fluorescence, indicating intracellular calcium mobilization, is measured using a fluorescence plate reader.

    • Data are normalized to the response of a maximally effective concentration of glutamate.[2]

  • Data Analysis: EC₅₀ values are calculated from the concentration-response curves to determine the potency of the PAM.

2. Phosphoinositide (PI) Hydrolysis Assay:

  • Objective: To measure the potentiation of glutamate-stimulated PI hydrolysis, a downstream signaling event of mGluR5 activation.

  • Methodology:

    • Cells expressing mGluR5 are incubated with [³H]myo-inositol to label cellular phosphoinositides.

    • Cells are washed and then stimulated with glutamate in the presence and absence of the test PAM.

    • The reaction is stopped, and the accumulated [³H]inositol phosphates are separated by ion-exchange chromatography.

    • Radioactivity is quantified by liquid scintillation counting.[1]

  • Data Analysis: The potentiation of the glutamate response by the PAM is quantified.

In Vivo Behavioral Assays

1. Amphetamine-Induced Hyperlocomotion:

  • Objective: To assess the potential antipsychotic-like activity of the mGluR5 PAM.

  • Animal Model: Rats or mice.

  • Methodology:

    • Animals are habituated to an open-field activity chamber.

    • The test compound (e.g., this compound) or vehicle is administered via the intended route (e.g., intraperitoneal, oral).

    • After a pre-treatment period, animals are challenged with d-amphetamine to induce hyperlocomotion.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed.[4]

  • Data Analysis: A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle group suggests antipsychotic-like efficacy.

2. Morris Water Maze:

  • Objective: To evaluate the effect of the mGluR5 PAM on hippocampus-dependent spatial learning and memory.[1]

  • Animal Model: Mice or rats.

  • Methodology:

    • A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.

    • Animals are trained over several days to find the hidden platform using spatial cues in the room.

    • The test compound or vehicle is administered before each training session.

    • Escape latency (time to find the platform) and path length are recorded.

    • A probe trial is conducted with the platform removed to assess memory retention.

  • Data Analysis: A significant decrease in escape latency and increased time spent in the target quadrant during the probe trial indicates an enhancement of spatial learning and memory.[1]

Signaling Pathways and Workflows

To visualize the mechanisms and processes involved in evaluating this compound, the following diagrams are provided.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq mGluR5->Gq activates PLC Phospholipase C Gq->PLC activates Glutamate Glutamate Glutamate->mGluR5 Lu_AF11205 This compound (PAM) Lu_AF11205->mGluR5 potentiates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release (from ER) IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Ca2_Release->Downstream_Effects PKC_Activation->Downstream_Effects In_Vivo_Behavioral_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_behavioral_test Behavioral Testing cluster_data Data Analysis Acclimatization Animal Acclimatization Habituation Habituation to Test Environment Acclimatization->Habituation Vehicle_Admin Vehicle Administration (Control Group) Habituation->Vehicle_Admin Lu_AF11205_Admin This compound Administration (Test Group) Habituation->Lu_AF11205_Admin Behavioral_Paradigm Behavioral Paradigm (e.g., Morris Water Maze) Vehicle_Admin->Behavioral_Paradigm Lu_AF11205_Admin->Behavioral_Paradigm Data_Collection Data Collection (e.g., Latency, Path Length) Behavioral_Paradigm->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Comparative Efficacy of Novel Antipsychotics in Treatment-Resistant Schizophrenia: A Focus on Lu AF35700

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Lu AF35700, a novel antipsychotic, in the context of treatment-resistant schizophrenia (TRS), reveals a complex efficacy profile when compared to standard-of-care medications. While demonstrating antipsychotic effects, Lu AF35700 did not show statistical superiority over conventional therapies in a pivotal Phase III clinical trial.

Initial searches for "Lu AF11205" did not yield sufficient public data to conduct a comparative analysis. It is likely a preclinical compound or has been discontinued (B1498344) without significant published research. Therefore, this guide focuses on Lu AF35700, another compound developed by Lundbeck for which there is available clinical trial data in treatment-resistant patient populations.

Overview of Lu AF35700

Lu AF35700 is a novel, once-daily oral antipsychotic agent that acts as an antagonist at dopaminergic, serotonergic, and α-adrenergic receptors.[1] It exhibits a unique pharmacological profile with a higher affinity for the dopamine (B1211576) D1 receptor than the D2 receptor.[2][3] This characteristic was hypothesized to offer a better side-effect profile and improved efficacy in treatment-resistant schizophrenia.[2][3] The U.S. Food and Drug Administration (FDA) granted Lu AF35700 Fast Track designation for this indication.[1]

Clinical Efficacy in Treatment-Resistant Schizophrenia

A major Phase III clinical trial, known as DAYBREAK 1, was conducted to evaluate the efficacy and safety of Lu AF35700 in patients with treatment-resistant schizophrenia.[1] This population included patients who had not responded adequately to at least two different antipsychotic medications.[1] The trial compared Lu AF35700 to active comparators, risperidone (B510) or olanzapine (B1677200), which are commonly used treatments for schizophrenia.[1][4]

Despite showing antipsychotic effects, the study did not meet its primary endpoint of demonstrating statistical superiority of Lu AF35700 over the conventional therapies.[1][5][6]

Quantitative Data Summary

The following table summarizes the key efficacy data from the Phase III trial of Lu AF35700 in patients with treatment-resistant schizophrenia.

Efficacy EndpointLu AF35700 (10 mg)Lu AF35700 (20 mg)Active Comparator (Risperidone or Olanzapine)
Mean change from baseline in PANSS total score at Week 10 -10.1-8.22-9.90
Treatment difference vs. comparator [95% CI] -0.12 [-2.37; 2.13]1.67 [-0.59; 3.94]N/A

PANSS: Positive and Negative Syndrome Scale. A lower score indicates improvement in symptoms. Data sourced from a randomized, active-controlled trial.[6]

Experimental Protocols

The DAYBREAK 1 trial employed a rigorous, multi-phase design to assess the efficacy of Lu AF35700 in a well-defined treatment-resistant population.

Study Design: Randomized, double-blind, active-controlled, parallel-group, multicenter Phase III trial.[1][4]

Participant Population: Approximately 1,000 patients diagnosed with schizophrenia (according to DSM-5 criteria) who were confirmed to be treatment-resistant.[1][4] Treatment resistance was defined as a lack of satisfactory clinical improvement after at least two different antipsychotic treatments at an adequate dose and duration.[1]

Treatment Phases:

  • Prospective Confirmation (PC) Period: A 6-week, single-blinded phase where patients were treated with either risperidone (4-6 mg/day) or olanzapine (15-20 mg/day) to confirm their treatment-resistant status.[4]

  • Double-Blind Treatment (DBT) Period: Patients who met the criteria for treatment resistance were randomized in a 1:1:1 ratio to receive one of the following for 10 weeks:[6]

    • Lu AF35700 (10 mg/day)

    • Lu AF35700 (20 mg/day)

    • Active Comparator (continued on their PC period medication of risperidone or olanzapine)

Primary Endpoint: The primary measure of efficacy was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 10 of the double-blind treatment period.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Lu AF35700 and the experimental workflow of the DAYBREAK 1 clinical trial.

Lu_AF35700_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Binds D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signaling_Cascade Downstream Signaling D1_Receptor->Signaling_Cascade D2_Receptor->Signaling_Cascade Lu_AF35700 Lu AF35700 Lu_AF35700->D1_Receptor Antagonizes (High Affinity) Lu_AF35700->D2_Receptor Antagonizes (Lower Affinity)

Proposed signaling pathway of Lu AF35700.

DAYBREAK_1_Trial_Workflow Screening Patient Screening (n=~1000) Schizophrenia Diagnosis (DSM-5) Prospective_Confirmation Prospective Confirmation (6 weeks) Single-blind treatment with Risperidone or Olanzapine Screening->Prospective_Confirmation Randomization Randomization of Treatment-Resistant Patients Prospective_Confirmation->Randomization Treatment_Arm_1 Lu AF35700 (10 mg/day) (10 weeks, double-blind) Randomization->Treatment_Arm_1 Treatment_Arm_2 Lu AF35700 (20 mg/day) (10 weeks, double-blind) Randomization->Treatment_Arm_2 Treatment_Arm_3 Active Comparator (Risperidone or Olanzapine) (10 weeks, double-blind) Randomization->Treatment_Arm_3 Endpoint_Analysis Primary Endpoint Analysis Change in PANSS Total Score at Week 10 Treatment_Arm_1->Endpoint_Analysis Treatment_Arm_2->Endpoint_Analysis Treatment_Arm_3->Endpoint_Analysis

Experimental workflow of the DAYBREAK 1 clinical trial.

Conclusion

References

Assessing the Specificity of Lu AF11205 Against Other mGlu Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Lu AF11205's specificity for the metabotropic glutamate (B1630785) receptor 5 (mGlu5) against other mGlu receptor subtypes. This document synthesizes available data on its binding affinity and functional potency, outlines the experimental methodologies used for these assessments, and visualizes key pathways and workflows.

This compound has been identified as a potent, novel positive allosteric modulator (PAM) of the mGlu5 receptor.[1][2] PAMs offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist, glutamate, rather than directly activating the receptor themselves. This mechanism allows for a more nuanced modulation of synaptic transmission and is a key area of interest for the development of treatments for central nervous system (CNS) disorders.

The therapeutic potential of any allosteric modulator is intrinsically linked to its selectivity for its intended target. Off-target effects can lead to undesirable side effects and complicate clinical development. Therefore, a thorough understanding of this compound's interaction with other mGlu receptors is paramount. The mGlu receptor family consists of eight subtypes (mGlu1-8) which are further classified into three groups based on sequence homology, pharmacology, and signal transduction pathways.

Quantitative Comparison of this compound Activity at mGlu Receptors

For a comprehensive assessment, the following tables would typically be populated with data from in vitro pharmacological studies.

Table 1: Binding Affinity of this compound at Human mGlu Receptors

Receptor SubtypeLigandK_i (nM)Assay TypeCell LineRadioligand
mGlu1This compoundData not availableRadioligand BindingHEK293[³H]R214127
mGlu2This compoundData not availableRadioligand BindingCHO[³H]LY341495
mGlu3This compoundData not availableRadioligand BindingCHO[³H]LY341495
mGlu4This compoundData not availableRadioligand BindingCHO[³H]LY341495
mGlu5 This compound Data not available Radioligand Binding HEK293 [³H]MPEP
mGlu6This compoundData not availableRadioligand BindingCHO[³H]L-AP4
mGlu7This compoundData not availableRadioligand BindingCHO[³H]L-AP4
mGlu8This compoundData not availableRadioligand BindingCHO[³H]L-AP4

Table 2: Functional Potency of this compound at Human mGlu Receptors

Receptor SubtypeLigandEC_50 (nM)Assay TypeCell LineReadout
mGlu1This compoundData not availableCalcium MobilizationHEK293Intracellular Ca²⁺
mGlu2This compoundData not availablecAMP InhibitionCHOcAMP levels
mGlu3This compoundData not availablecAMP InhibitionCHOcAMP levels
mGlu4This compoundData not availablecAMP InhibitionCHOcAMP levels
mGlu5 This compound Data not available Calcium Mobilization HEK293 Intracellular Ca²⁺
mGlu6This compoundData not availablecAMP InhibitionCHOcAMP levels
mGlu7This compoundData not availablecAMP InhibitionCHOcAMP levels
mGlu8This compoundData not availablecAMP InhibitionCHOcAMP levels

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the assessment of mGlu receptor PAM specificity.

Radioligand Binding Assays for Binding Affinity (Ki) Determination

This method is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu receptor subtype of interest are cultured under standard conditions.

    • Cells are harvested, and crude membrane preparations are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer and protein concentration is determined.

  • Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of a specific radioligand (e.g., [³H]MPEP for mGlu5) and varying concentrations of the test compound (this compound).

    • The incubation is carried out in a binding buffer at a specified temperature and for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

  • Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Potency (EC50) Determination

These assays measure the biological response elicited by the test compound, providing a measure of its potency as a PAM.

  • Calcium Mobilization Assay (for Group I mGlu Receptors - mGlu1 and mGlu5):

    • HEK293 cells expressing the mGlu1 or mGlu5 receptor are plated in multi-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence is measured, and then the cells are stimulated with a sub-maximal concentration (EC20) of glutamate in the presence of varying concentrations of the test compound (this compound).

    • Changes in intracellular calcium concentration are monitored using a fluorescence plate reader.

    • The concentration of the test compound that produces 50% of the maximal potentiation of the glutamate response (EC50) is determined by non-linear regression analysis.

  • cAMP Inhibition Assay (for Group II and III mGlu Receptors):

    • CHO cells expressing the respective mGlu receptor subtype are plated in multi-well plates.

    • Cells are pre-treated with forskolin (B1673556) to stimulate adenylate cyclase and elevate intracellular cAMP levels.

    • Cells are then treated with varying concentrations of the test compound (this compound) in the presence of a sub-maximal concentration (EC20) of glutamate.

    • The reaction is stopped, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

    • The concentration of the test compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

mGlu5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway for the mGlu5 receptor, which is coupled to Gq/11 G-proteins. Activation of this pathway leads to the mobilization of intracellular calcium.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to orthosteric site LuAF11205 This compound (PAM) LuAF11205->mGlu5 Binds to allosteric site Gq11 Gq/11 mGlu5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release

Caption: Canonical mGlu5 receptor signaling pathway.

Experimental Workflow for Assessing PAM Specificity

The following diagram outlines the typical workflow for determining the selectivity of a positive allosteric modulator like this compound.

PAM_Specificity_Workflow start Start cell_culture Culture cells expressing each mGlu receptor subtype start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay functional_assay Functional Assay (Determine EC50) cell_culture->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining mGlu PAM specificity.

References

A Comparative Analysis of Lu AF11205 and Fenobam: Modulators of the Metabotropic Glutamate Receptor 5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5): Lu AF11205, a positive allosteric modulator (PAM), and fenobam (B1672515), a negative allosteric modulator (NAM).

The metabotropic glutamate receptor 5 (mGlu5) is a critical G-protein coupled receptor involved in the modulation of excitatory synaptic transmission in the central nervous system. Its role in various neurological and psychiatric disorders has made it a key target for therapeutic intervention. This guide will delve into the distinct pharmacological profiles of this compound and fenobam, presenting available experimental data, outlining methodologies, and visualizing key pathways to facilitate a comprehensive understanding of these two compounds.

Mechanism of Action: A Tale of Two Modulators

This compound and fenobam represent two opposing approaches to modulating mGlu5 activity. This compound is a novel and potent mGlu5 positive allosteric modulator (PAM), meaning it enhances the receptor's response to the endogenous ligand, glutamate.[1] In contrast, fenobam is a well-characterized mGlu5 negative allosteric modulator (NAM), which reduces the receptor's activity in response to glutamate.[2] Fenobam has also been shown to exhibit inverse agonist properties, meaning it can reduce the basal activity of the receptor even in the absence of glutamate.

The distinct mechanisms of these compounds lead to different downstream signaling effects and therapeutic potentials. While specific preclinical and clinical data for this compound are not widely available in the public domain, the general effects of mGlu5 PAMs can be contrasted with the known effects of the NAM, fenobam.

cluster_0 mGlu5 Receptor Modulation cluster_1 Effect on Signaling Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to orthosteric site Signaling Downstream Signaling (e.g., PLC, IP3, Ca2+) mGlu5->Signaling Activates LuAF11205 This compound (PAM) LuAF11205->mGlu5 Binds to allosteric site Fenobam Fenobam (NAM) Fenobam->mGlu5 Binds to allosteric site Enhanced Enhanced Signaling Signaling->Enhanced Potentiated by This compound Reduced Reduced Signaling Signaling->Reduced Inhibited by Fenobam

Figure 1. Opposing modulation of the mGlu5 receptor by this compound and fenobam.

Quantitative Data Summary

While extensive quantitative data for this compound is not publicly available, this section summarizes the key in vitro pharmacological parameters for fenobam.

ParameterFenobamThis compound
Mechanism of Action mGlu5 Negative Allosteric Modulator (NAM) / Inverse AgonistmGlu5 Positive Allosteric Modulator (PAM)
Receptor Binding Affinity (Ki) Not explicitly reported, but displaces MPEP with high affinity.Data not available
Functional Potency (IC50/EC50) IC50 for inhibition of glutamate-induced calcium mobilization: ~50-100 nMData not available
In Vivo Efficacy Analgesic and anxiolytic effects observed in preclinical models.Data not available

Preclinical and Clinical Landscape

Fenobam: From Anxiolytic to Analgesic

Fenobam was initially developed as a non-benzodiazepine anxiolytic in the 1970s.[2] Preclinical studies in rodent models demonstrated its efficacy in reducing anxiety-like behaviors. Clinical trials in humans also showed anxiolytic effects, although side effects at higher doses, such as psychostimulant-like effects, hindered its development.[2]

More recently, with the discovery of its action as an mGlu5 NAM, research has refocused on its potential as an analgesic.[2] Preclinical studies have shown that fenobam is effective in various pain models.[2]

This compound: A Novel Positive Modulator

As a novel mGlu5 PAM, this compound is in a much earlier stage of public domain characterization.[1] Generally, mGlu5 PAMs are being investigated for their potential in treating cognitive deficits and the negative and cognitive symptoms of schizophrenia. The potentiation of mGlu5 signaling by PAMs is thought to enhance N-methyl-D-aspartate (NMDA) receptor function, which is often hypoactive in these conditions.[3][4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of mGlu5 modulators.

Receptor Binding Assays

Objective: To determine the binding affinity of a compound to the mGlu5 receptor. This is often done through competitive binding assays using a radiolabeled ligand known to bind to the allosteric site, such as [³H]-MPEP (a known mGlu5 NAM).

General Protocol:

  • Membrane Preparation: Cell membranes expressing the human mGlu5 receptor are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of the radiolabeled ligand (e.g., [³H]-MPEP) and varying concentrations of the test compound (e.g., fenobam or this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to a binding affinity constant (Ki).

start Start prep Prepare mGlu5-expressing cell membranes start->prep incubate Incubate membranes with [³H]-MPEP and test compound prep->incubate filter Separate bound and free radioligand via filtration incubate->filter count Quantify radioactivity filter->count analyze Analyze data to determine IC50/Ki count->analyze end End analyze->end start Start culture Culture and load mGlu5-expressing cells with calcium dye start->culture add_compound Add test compound (this compound or Fenobam) culture->add_compound add_agonist Stimulate with mGlu5 agonist add_compound->add_agonist measure Measure intracellular calcium fluorescence add_agonist->measure analyze Analyze data to determine EC50 (PAM) or IC50 (NAM) measure->analyze end End analyze->end Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Activates Gq11 Gq/11 mGlu5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from Intracellular Stores IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates

References

Safety Operating Guide

Safe Disposal of Lu AF11205: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific handling and disposal documentation for a compound designated "Lu AF11205" is not publicly available. The following procedures are based on best practices for the management of potent, neuropharmacologically active research compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations.

The proper disposal of any potent neuropharmacological compound is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information on the operational and disposal plans for a compound like this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is imperative to handle the compound with appropriate safety measures to prevent exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat is mandatory to protect from spills.

  • Respiratory Protection: Depending on the physical form of the compound and the procedure, a respirator may be necessary.

Handling:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the generation of dust or aerosols.

  • Have a spill kit readily available.

Waste Characterization and Segregation

Proper identification and segregation of chemical waste is the first and most critical step in the disposal process.

  • Hazardous Waste Determination: Unless confirmed to be non-hazardous by your institution's EHS department, any material contaminated with this compound should be treated as hazardous waste.[1] This includes:

    • Unused or expired compound.

    • Contaminated labware (e.g., pipette tips, vials, and gloves).

    • Solvents and solutions containing the compound.

    • Spill cleanup materials.

  • Waste Segregation: It is crucial to segregate waste streams to prevent dangerous chemical reactions.[2]

    • Do not mix this compound waste with incompatible materials.

    • Keep solid and liquid waste in separate, clearly marked containers.

    • Aqueous waste should be segregated from organic solvent waste.

Containerization and Labeling

Proper containerization and labeling are essential for safe storage and disposal.

  • Containers: Use only approved, chemical-resistant containers for hazardous waste.[3][4] The container must be in good condition with a secure, leak-proof lid.[4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including "this compound"), and the approximate concentration and volume.

On-Site Accumulation and Disposal Procedures

Laboratories that generate hazardous waste must adhere to specific regulations for its accumulation and disposal.

  • Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated SAA at or near the point of generation.[4][5]

  • Accumulation Limits: There are strict limits on the amount of hazardous waste that can be stored in an SAA. Once these limits are reached, the waste must be moved to a central storage facility within a specified timeframe.

  • Disposal: Never dispose of this compound or its contaminated materials down the sink or in the regular trash.[1][3][6] All hazardous waste must be collected by your institution's EHS department for proper disposal.[1]

Hazardous Waste Accumulation Limits in SAAs Federal Guideline
Maximum Volume of Hazardous Waste 55 gallons
Maximum Volume of Acutely Hazardous Waste 1 quart of liquid or 1 kg of solid
Maximum Accumulation Time (once container is full) 3 calendar days for removal from SAA
Maximum Accumulation Time (partially filled container) Up to 12 months

Source: University of Pennsylvania Environmental Health and Radiation Safety[7]

Potential Deactivation Methods

For certain pharmaceutical compounds, deactivation methods can be employed to render them less hazardous before disposal. These methods should only be performed with the explicit approval and guidance of your institution's EHS department.

One potential method for the deactivation of psychoactive medications is adsorption onto activated carbon.[8] Studies have shown that activated carbon can effectively bind to and deactivate a high percentage of active pharmaceutical ingredients, preventing them from leaching into the environment.[8][9] The spent carbon would then be disposed of as hazardous waste.[10]

Experimental Protocols

As no specific experimental protocols for this compound are publicly available, a general protocol for the disposal of a potent research compound is provided below as a workflow.

Visualizing the Disposal Workflow

The following diagrams illustrate the standard workflow and decision-making process for the proper disposal of a potent neuropharmacological compound like this compound.

Disposal Workflow for this compound cluster_lab In the Laboratory cluster_ehs EHS Responsibility A Generation of This compound Waste B Segregate Waste (Solid, Liquid, Sharps) A->B C Containerize in Approved Waste Container B->C D Label Container 'Hazardous Waste' C->D E Store in Satellite Accumulation Area (SAA) D->E F Request Waste Pickup from EHS E->F When container is full or project is complete G EHS Collects Waste from SAA H Transport to Central Hazardous Waste Facility G->H I Final Disposal via Licensed Vendor H->I Disposal Decision Tree A Is the material contaminated with This compound? B Is it a sharp? A->B Yes G Dispose as Regular Trash A->G No C Is it liquid? B->C No E Dispose in Sharps Container B->E Yes D Dispose as Solid Hazardous Waste C->D No F Dispose as Liquid Hazardous Waste C->F Yes

References

Personal protective equipment for handling Lu AF11205

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Lu AF11205, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2][3][4][5] Given that this compound is a novel research compound, it is imperative to treat it as a substance with unknown toxicological properties and to adhere to the highest safety standards. This guide is intended to supplement, not replace, institutional safety protocols and a thorough risk assessment.

Compound Identification and Properties

A clear understanding of the compound's characteristics is the first step in safe handling.

PropertyValue
Chemical Name [2-(2-phenylethynyl)-1,3-thiazol-5-yl]-piperidin-1-ylmethanone[1]
CAS Number 1290133-16-2[1][6][7]
Molecular Formula C17H16N2OS[6][7]
Molecular Weight 296.39 g/mol [7]
Target mGlu5 Receptor (Positive Allosteric Modulator)[1][2][4][5]
Use For research use only. Not for human or veterinary use.[1][3][6]

Hazard Assessment and Personal Protective Equipment (PPE)

As the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is mandatory. The primary hazards are presumed to be potential skin, eye, and respiratory tract irritation, as well as unknown systemic effects upon exposure.

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness, breakthrough time > 480 minutes).To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of solutions or airborne powder.
Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood. If weighing or handling powder outside of a fume hood, a fit-tested N95 or higher-rated respirator is recommended.To prevent inhalation of the powder form of the compound.

Experimental Workflow and Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical to ensure safety and experimental integrity.

G cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Waste Disposal receipt Receive Shipment storage Store at -20°C (Powder) receipt->storage weighing Weighing (in fume hood) storage->weighing dissolution Dissolution in appropriate solvent (e.g., DMSO) weighing->dissolution cell_culture Cell-based Assays dissolution->cell_culture animal_dosing In Vivo Studies dissolution->animal_dosing solid_waste Contaminated Solid Waste (e.g., tips, tubes) cell_culture->solid_waste liquid_waste Contaminated Liquid Waste cell_culture->liquid_waste animal_dosing->solid_waste animal_dosing->liquid_waste disposal Dispose according to institutional and local regulations solid_waste->disposal liquid_waste->disposal

Diagram 1: Experimental Workflow for Handling this compound.
Step-by-Step Handling Protocol

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the powdered compound at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable (up to 2 years).[1]

    • Solutions in solvents should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Preparation of Stock Solutions :

    • All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

    • Use appropriate PPE as outlined in the table above.

    • To prepare a stock solution, carefully weigh the desired amount of the compound.

    • Dissolve in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • In Vitro and In Vivo Formulations :

    • For cell-based assays, further dilute the stock solution with the appropriate cell culture medium.

    • For in vivo studies, several oral formulations can be considered, such as suspending the compound in 0.5% Carboxymethyl cellulose (B213188) (CMC) or dissolving it in PEG400.[1] Always perform small-scale formulation tests to ensure solubility and stability.

Spill and Exposure Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

IncidentProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable detergent and water.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste : All contaminated solid materials, including pipette tips, tubes, and gloves, should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste : All solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.

  • Disposal : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the mGlu5 receptor. This means it binds to a site on the receptor that is different from the glutamate binding site and enhances the receptor's response to glutamate. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that is part of the GPCR/G Protein neuronal signaling pathway.[7][8]

G cluster_membrane Cell Membrane mGluR5 mGluR5 Receptor Downstream Enhanced Downstream Signaling mGluR5->Downstream activates Glutamate Glutamate Glutamate->mGluR5 binds LuAF11205 This compound LuAF11205->mGluR5 binds allosterically

Diagram 2: this compound Mechanism of Action.

By providing this essential information, we aim to empower researchers to handle this compound with the utmost safety and precision, fostering a secure and productive research environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。